Vicatertide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H66N10O10 |
|---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H66N10O10/c1-21(2)15-28(43)36(55)47-29(13-14-33(44)54)37(56)51-35(24(7)8)41(60)52-34(23(5)6)40(59)49-31(17-25-9-11-27(53)12-10-25)39(58)48-30(16-22(3)4)38(57)50-32(42(61)62)18-26-19-45-20-46-26/h9-12,19-24,28-32,34-35,53H,13-18,43H2,1-8H3,(H2,44,54)(H,45,46)(H,47,55)(H,48,58)(H,49,59)(H,50,57)(H,51,56)(H,52,60)(H,61,62)/t28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI Key |
MLCMYVUVOHSNFD-WVMYFBOZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Vicatertide's Mechanism of Action in TGF-β1 Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vicatertide, also known as SB-01, is a synthetic, 7-amino acid peptide antagonist of Transforming Growth Factor-beta 1 (TGF-β1). Developed to counteract the pathological effects of excessive TGF-β1 signaling, such as inflammation and fibrosis, this compound has been primarily investigated for its therapeutic potential in chronic low back pain associated with degenerative disc disease. This document provides a detailed overview of the TGF-β1 signaling pathway and the proposed mechanism by which this compound exerts its inhibitory effects. Due to the proprietary nature of early-stage drug development, specific quantitative data and detailed experimental protocols from preclinical studies on this compound are not extensively available in the public domain. This guide, therefore, synthesizes the available information and outlines the standard methodologies used to characterize such a molecule.
The Role of TGF-β1 in Cellular Signaling
Transforming Growth Factor-beta 1 (TGF-β1) is a highly pleiotropic cytokine that plays a critical role in regulating a multitude of cellular processes, including cell growth, differentiation, apoptosis, and the synthesis of extracellular matrix (ECM) components.[1] While essential for normal tissue homeostasis and repair, aberrant or sustained TGF-β1 activity is a key driver in the pathogenesis of fibrotic diseases and certain inflammatory conditions.[2]
The canonical signaling cascade is initiated when the active TGF-β1 dimer binds to a type II serine/threonine kinase receptor (TβRII). This ligand-receptor interaction induces the recruitment and phosphorylation of a type I receptor (TβRI), predominantly the activin receptor-like kinase 5 (ALK5). The now-activated TβRI propagates the signal intracellularly by phosphorylating receptor-regulated SMAD proteins, specifically SMAD2 and SMAD3. These phosphorylated SMADs then form a heteromeric complex with SMAD4 (the common-mediator SMAD). This complex translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Key transcriptional targets of this pathway include genes encoding for ECM proteins like collagen and fibronectin, leading to their accumulation in fibrotic conditions.
Figure 1: Overview of the canonical TGF-β1/SMAD signaling pathway.
This compound: Proposed Mechanism of Action
This compound is a synthetic peptide composed of seven amino acids (H-Leu-Gln-Val-Val-Tyr-Leu-His-OH). It is classified as a TGF-β1 antagonist, designed to directly interfere with the signaling cascade.[3] Based on this classification and the common mechanisms of peptide-based inhibitors, this compound is proposed to function as a ligand trap.
The primary mechanism of action is believed to be the direct, high-affinity binding of this compound to the TGF-β1 ligand in the extracellular space. This binding event is thought to sterically hinder or otherwise prevent the TGF-β1 ligand from engaging with its cell-surface receptor, TβRII. By neutralizing the ligand before it can initiate the signaling cascade, this compound effectively blocks all subsequent downstream events, including receptor activation, SMAD phosphorylation, and the transcription of profibrotic target genes.
Figure 2: Proposed mechanism of action for this compound as a TGF-β1 ligand trap.
Quantitative Data Summary
A comprehensive review of scientific literature and public databases reveals a lack of specific quantitative data regarding this compound's binding affinity and inhibitory potency. This information is considered proprietary. For context, the table below outlines the types of quantitative metrics typically generated for such an inhibitor.
| Parameter | Description | Typical Assay | This compound Data |
| Kd | Equilibrium Dissociation Constant | Surface Plasmon Resonance (SPR) | Not Publicly Available |
| IC50 (Binding) | Half-maximal Inhibitory Concentration (Ligand-Receptor Binding) | Competitive ELISA | Not Publicly Available |
| IC50 (pSMAD) | Half-maximal Inhibitory Concentration (SMAD2/3 Phosphorylation) | In-Cell Western / ELISA | Not Publicly Available |
| IC50 (Gene Expression) | Half-maximal Inhibitory Concentration (Target Gene Expression) | RT-qPCR | Not Publicly Available |
Key Experimental Protocols for Characterization
The following section details the standard experimental methodologies that would be employed to characterize the mechanism of action and potency of a peptide-based TGF-β1 inhibitor like this compound.
Binding Affinity and Kinetics
-
Method: Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (association rate, ka; dissociation rate, kd) and affinity (Kd) of this compound for TGF-β1.
-
Protocol Outline:
-
Recombinant human TGF-β1 is immobilized onto a sensor chip surface.
-
A series of this compound concentrations are injected across the chip surface.
-
The association and dissociation of this compound are measured in real-time by detecting changes in the refractive index at the surface.
-
Kinetic parameters are derived by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir).
-
Inhibition of SMAD2/3 Phosphorylation
-
Method: Western Blot Analysis
-
Objective: To confirm that this compound inhibits TGF-β1-induced phosphorylation of SMAD2 and/or SMAD3 in a cellular context.
-
Protocol Outline:
-
A responsive cell line (e.g., human fibroblasts, A549 cells) is cultured to sub-confluency.
-
Cells are serum-starved to reduce basal signaling.
-
Cells are pre-incubated with a dose range of this compound for 1-2 hours.
-
TGF-β1 (e.g., 5 ng/mL) is added to stimulate the pathway for 30-60 minutes.
-
Cells are lysed, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-SMAD2/3 and total SMAD2/3.
-
Band intensities are quantified to determine the concentration-dependent inhibition.
-
Inhibition of Target Gene Expression
-
Method: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Objective: To measure the functional consequence of pathway inhibition by quantifying the expression of TGF-β1 target genes.
-
Protocol Outline:
-
Cells are treated with this compound and/or TGF-β1 as described in section 4.2, typically for a longer duration (e.g., 24 hours).
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for profibrotic genes (e.g., COL1A1, FN1, SERPINE1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The relative change in gene expression is calculated to assess the inhibitory effect of this compound.
-
References
- 1. glpbio.com [glpbio.com]
- 2. Spine BioPharma and Ensol BioSciences to Expand SB-01 Injection Indications [synapse.patsnap.com]
- 3. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
Vicatertide: A Selective TGF-β1 Inhibitor - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicatertide, also known as SB-01, is a synthetic seven-amino-acid peptide that has been investigated as a selective inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a pleiotropic cytokine critically involved in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β1 signaling is a key driver in the pathogenesis of fibrotic diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of its clinical development, and detailed general methodologies for the evaluation of TGF-β1 inhibitors. Due to the limited availability of public data, this guide also presents illustrative templates for data presentation and experimental workflows relevant to the preclinical assessment of such inhibitors.
Introduction to this compound
This compound is a novel synthetic peptide designed to specifically antagonize the activity of TGF-β1. By modulating the effects of this key cytokine, this compound has been explored for therapeutic applications where TGF-β1 is pathologically overexpressed, such as in fibrotic conditions and certain cancers.
Chemical Properties:
| Property | Value |
| Alternate Names | SB-01 |
| Peptide Sequence | Leu-Gln-Val-Val-Tyr-Leu-His (LQVVYLH) |
| Molecular Formula | C42H66N10O10 |
| Molecular Weight | 871.03 g/mol |
| CAS Number | 1251838-01-3 |
Mechanism of Action: Targeting the TGF-β1 Signaling Pathway
This compound functions by selectively inhibiting TGF-β1, thereby modulating its downstream signaling cascades. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other pathological processes.[1][2][3]
This compound is believed to interfere with the binding of TGF-β1 to its receptor, thus preventing the initiation of this signaling cascade.
Figure 1: Simplified TGF-β1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary (Illustrative)
Disclaimer: Extensive searches of publicly available scientific literature and clinical trial databases did not yield specific quantitative preclinical data for this compound, such as binding affinities or IC50 values. The following tables are provided as templates to illustrate how such data would be presented for a selective TGF-β1 inhibitor.
Table 1: Illustrative In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value (Hypothetical) |
| TGF-β1 Binding Assay | Binding Affinity (Kd) | 5 nM |
| Cell-Based Signaling Assay | IC50 (pSMAD2/3) | 25 nM |
| Fibroblast Proliferation Assay | IC50 | 50 nM |
| Collagen Synthesis Assay | IC50 | 40 nM |
Table 2: Illustrative Selectivity Profile of this compound
| TGF-β Isoform | IC50 (Hypothetical) | Selectivity (Fold vs. TGF-β1) |
| TGF-β1 | 25 nM | 1x |
| TGF-β2 | 500 nM | 20x |
| TGF-β3 | >1000 nM | >40x |
Summary of Clinical Development
This compound (SB-01) has been investigated in clinical trials, most notably for the treatment of chronic low back pain associated with degenerative disc disease (DDD).
A Phase 3 multicenter, randomized, double-blind, placebo-controlled trial (NCT05516992) was conducted to evaluate the efficacy and safety of a single intradiscal injection of this compound.[4] The primary endpoint was a composite of improvement in pain intensity and pain-related function at 6 months. The trial did not meet its primary endpoint, as the improvement observed in the this compound group was not statistically significant compared to the sham control group.[5][6][7] Despite not meeting the primary endpoint, the treatment was reported to have a robust safety profile.
There is also interest in exploring the potential of this compound in other indications such as osteoarthritis and fibrotic diseases.
Detailed Experimental Protocols (General Methodologies)
While specific protocols for this compound are not publicly available, the following are standard methodologies for characterizing a selective TGF-β1 inhibitor.
TGF-β1 Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
This assay measures the direct binding interaction between the inhibitor and TGF-β1.
-
Immobilization: Recombinant human TGF-β1 is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured in real-time.
-
Analysis: Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).
Inhibition of SMAD2/3 Phosphorylation (Western Blot)
This cell-based assay determines the functional inhibition of the TGF-β1 signaling pathway.
-
Cell Culture: A suitable cell line (e.g., human dermal fibroblasts, A549 lung carcinoma cells) is cultured to 70-80% confluency.
-
Starvation: Cells are serum-starved for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Recombinant human TGF-β1 (e.g., 5 ng/mL) is added for 30-60 minutes to stimulate SMAD2/3 phosphorylation.
-
Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. A loading control (e.g., GAPDH, β-actin) is also used.
-
Detection and Analysis: Bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. Band intensities are quantified, and the ratio of phospho-SMAD2/3 to total SMAD2/3 is calculated to determine the IC50 of the inhibitor.[8][9][10][11]
Inhibition of Collagen Synthesis (In Vitro)
This assay assesses the inhibitor's ability to block a key downstream profibrotic effect of TGF-β1.
-
Cell Culture: Primary human dermal fibroblasts are cultured.
-
Treatment: Cells are treated with TGF-β1 in the presence or absence of varying concentrations of this compound for 48-72 hours.
-
Collagen Quantification:
-
Sircol Assay: The amount of soluble collagen in the cell culture supernatant is quantified colorimetrically.
-
Western Blot: The expression of Collagen Type I in cell lysates can be analyzed.
-
qRT-PCR: The mRNA expression of collagen genes (e.g., COL1A1) can be measured.
-
-
Analysis: The reduction in collagen synthesis in the presence of the inhibitor is used to determine its potency.
Figure 2: General experimental workflow for the development of a TGF-β1 inhibitor.
Potential Therapeutic Applications
Given its mechanism of action, this compound has been considered for therapeutic use in a range of conditions characterized by excessive TGF-β1 activity.
-
Fibrotic Diseases: Pathological fibrosis in organs such as the lungs, liver, kidneys, and skin is driven by excessive ECM deposition, a process strongly promoted by TGF-β1. Selective inhibition of TGF-β1 could therefore represent a therapeutic strategy for these conditions.
-
Oncology: TGF-β1 has a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor growth, invasion, metastasis, and immunosuppression. Targeting TGF-β1 in the tumor microenvironment is an area of active research.
Conclusion
This compound is a selective peptide-based inhibitor of TGF-β1 that has undergone clinical investigation. While its development for chronic low back pain associated with degenerative disc disease did not meet its primary clinical endpoint, the selective targeting of TGF-β1 remains a promising therapeutic strategy for a variety of fibrotic and oncologic diseases. Further research and the public dissemination of preclinical data are necessary to fully elucidate the therapeutic potential of this compound and similar molecules. This guide provides a framework for understanding and evaluating such targeted therapies.
References
- 1. ibl-international.com [ibl-international.com]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. TGF-β regulates nerve growth factor expression in a mouse intervertebral disc injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Spine BioPharma's trial of SB-01 fails to meet primary endpoint [clinicaltrialsarena.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. SMAD2/3 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Vicatertide Peptide: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicatertide, also known as SB-01, is a synthetic seven-amino-acid peptide that acts as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] TGF-β1 is a pleiotropic cytokine involved in a wide array of cellular processes, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.[4] this compound's antagonistic action on TGF-β1 signaling makes it a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for professionals in the field of drug development and peptide research.
Chemical Structure
This compound is a linear peptide with the amino acid sequence L-Leucyl-L-glutaminyl-L-valyl-L-valyl-L-tyrosyl-L-leucyl-L-histidine.[5] Its structure is characterized by the specific arrangement of these seven amino acids, which dictates its three-dimensional conformation and biological activity.
| Property | Value |
| Sequence | LQVVYLH |
| Full Name | L-Leucyl-L-glutaminyl-L-valyl-L-valyl-L-tyrosyl-L-leucyl-L-histidine |
| Molecular Formula | C42H66N10O10 |
| Molecular Weight | 871.04 g/mol |
| CAS Number | 1251838-01-3 |
Synthesis of this compound
The primary method for synthesizing this compound is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[5] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[6][7]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the manual or automated synthesis of this compound on a 0.1 mmol scale.
1. Resin Preparation:
-
Resin: NH2-His(Trt)-2-chloro-Trityl Resin is utilized, with the first amino acid, Histidine, already attached.[5]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to ensure optimal reaction conditions.[8]
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[9] This exposes the free amine for the next coupling step. The resin is then washed thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is activated using a coupling reagent. A common combination is HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and NMM (N-methylmorpholine) in DMF.[5] The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation. The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
-
Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
3. Cleavage and Deprotection:
-
Once the full peptide sequence (LQVVYLH) is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Trt for His, Boc for Gln, t-Bu for Tyr) are removed simultaneously.[5]
-
A cleavage cocktail, typically a strong acid mixture, is used. A common formulation is Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. For this compound, a mixture of TFA, 1,2-ethanedithiol (EDT), Thioanisole, and triisopropylsilane (TIS) in water (e.g., 90:2.5:2.5:2.5:2.5 v/v) is employed.[5] The resin is treated with this cocktail for 2-3 hours at room temperature.
4. Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage mixture by adding cold diethyl ether. The crude peptide is then collected by centrifugation and washed with cold ether to remove residual scavengers.
-
The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 column is typically used with a water-acetonitrile gradient containing a small amount of TFA (e.g., 0.1%) as an ion-pairing agent.[10][11] Fractions containing the pure peptide are collected.
5. Lyophilization and Characterization:
-
The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
-
The identity and purity of the synthesized this compound are confirmed by analytical techniques such as mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to determine purity).[12]
Quantitative Data
While specific batch-to-batch data is proprietary, the following table provides typical expectations for the synthesis of a peptide like this compound using Fmoc-SPPS.
| Parameter | Typical Value | Method of Determination |
| Overall Yield (Crude) | 60-80% | Gravimetric analysis |
| Purity (after HPLC) | >98% | Analytical RP-HPLC at 214/280 nm |
| Identity Confirmation | Expected Molecular Weight ± 1 Da | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of TGF-β1.[2][3] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a serine/threonine kinase. This binding event recruits and activates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI then phosphorylates downstream signaling molecules, specifically SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes such as cell growth, differentiation, and extracellular matrix production.[2][13]
By inhibiting TGF-β1, this compound is thought to prevent the initial ligand-receptor interaction, thereby blocking the entire downstream signaling cascade. The precise binding site of this compound on TGF-β1 has not been publicly detailed.
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for the production and characterization of synthetic this compound follows a logical progression from initial synthesis to final quality control.
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
- 1. usp.org [usp.org]
- 2. A New TGF-β1 Inhibitor, CTI-82, Antagonizes Epithelial–Mesenchymal Transition through Inhibition of Phospho-SMAD2/3 and Phospho-ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. technoprocur.cz [technoprocur.cz]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Downstream effects of Vicatertide on SMAD pathway
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicatertide: A Technical Guide for Investigating Fibrosis Pathogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Fibrosis and the Role of TGF-β1
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring, tissue hardening, and ultimately, organ failure. It is the common endpoint of many chronic inflammatory diseases and is responsible for a significant portion of mortality in the developed world. A central mediator in the initiation and progression of fibrosis across multiple organ systems is Transforming Growth Factor-beta 1 (TGF-β1).[1][2] This pleiotropic cytokine orchestrates the activation of fibroblasts into contractile, matrix-secreting myofibroblasts—the key cellular effectors of fibrosis.[1]
Given its central role, the TGF-β1 signaling pathway is a primary target for anti-fibrotic drug development.[3] However, the systemic inhibition of TGF-β can lead to significant side effects due to its importance in immune regulation and tissue homeostasis.[1] This necessitates the development of targeted modulators for research and therapeutic purposes.
Vicatertide (SB-01) is a 7-amino acid synthetic peptide that functions as a modulator and antagonist of TGF-β1 activity.[4][5] By binding to and modulating TGF-β1, this compound mitigates its downstream pro-fibrotic effects, including inflammation and excessive ECM deposition.[5] This makes this compound a valuable and specific tool for researchers studying the molecular mechanisms of fibrosis and for the preclinical evaluation of targeted anti-fibrotic strategies. This guide provides a technical overview of this compound's mechanism, its application in established experimental models, and the expected data outcomes.
Core Mechanism of Action: Inhibition of Pro-Fibrotic Signaling
This compound exerts its anti-fibrotic potential by directly targeting the TGF-β1 ligand, thereby inhibiting the activation of its downstream signaling cascades. These cascades can be broadly categorized into a canonical (Smad-dependent) pathway and non-canonical (Smad-independent) pathways.
The Canonical TGF-β/Smad Pathway
The canonical pathway is the primary route for TGF-β1-induced gene transcription leading to fibrosis.[1][3] The process begins when active TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI, also known as ALK5).[1][6] The activated TβRI kinase subsequently phosphorylates the receptor-activated Smads (R-Smads), specifically Smad2 and Smad3.[7] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it binds to DNA and regulates the transcription of target genes, including those for collagen (e.g., COL1A1, COL3A1), fibronectin, and other ECM proteins.[3] this compound's antagonism of TGF-β1 prevents this initial receptor binding, effectively blocking the entire downstream cascade.
Non-Canonical Signaling: The RhoA/ROCK Pathway
Beyond the Smad pathway, TGF-β1 also activates Smad-independent signaling routes that contribute significantly to the fibrotic phenotype. One of the most critical is the RhoA/Rho-kinase (ROCK) pathway.[8][9] Activation of TGF-β receptors can lead to the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[8] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[10] Its activation in fibroblasts promotes the formation of stress fibers and enhances cell contractility, key events in the differentiation of fibroblasts into myofibroblasts.[9] Furthermore, the RhoA/ROCK pathway can influence gene expression, including the upregulation of α-smooth muscle actin (α-SMA), the hallmark protein of myofibroblasts.[9] By blocking the initial TGF-β1 signal, this compound also prevents the activation of this pro-fibrotic non-canonical pathway.
Experimental Protocols for Studying Fibrosis with this compound
To investigate the anti-fibrotic effects of this compound, standard and well-validated preclinical models of organ fibrosis can be employed. Below are detailed protocols for representative in vivo and in vitro models.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is a widely used standard for studying idiopathic pulmonary fibrosis (IPF).[11][12] A single intratracheal instillation of bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis.
Methodology:
-
Animal Model: Use 8-10 week old male BALB/c mice, which are known to develop chronic inflammation and fibrosis.[11]
-
Anesthesia and Induction: Anesthetize mice with an appropriate agent (e.g., ketamine at 80 mg/kg and xylazine at 10 mg/kg, intraperitoneally).[11] Administer a single intratracheal instillation of bleomycin sulfate (e.g., 5 U/mL in 50 µL of sterile saline). Control animals receive 50 µL of sterile saline.
-
Treatment Protocol: On day 5 post-instillation, begin treatment. Divide animals into three groups: (1) Saline + Vehicle, (2) Bleomycin + Vehicle, (3) Bleomycin + this compound. Administer this compound or its vehicle via a suitable route (e.g., intraperitoneal or subcutaneous injection) every two to three days until the endpoint. The dose of this compound should be determined by preliminary dose-ranging studies.
-
Endpoint Analysis: On day 21, euthanize the animals.
-
Histology: Perfuse and fix the lungs (e.g., with 10% neutral buffered formalin). Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome for collagen visualization. Score fibrosis severity using the Ashcroft scoring system.
-
Collagen Quantification: Homogenize a portion of the lung tissue and measure total collagen content using a Sircol Soluble Collagen Assay.
-
Gene Expression: Extract RNA from lung tissue, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) for key fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.
-
Protein Analysis: Perform Western blotting on lung tissue lysates to quantify protein levels of α-SMA and fibronectin.
-
In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation
This model uses cultured fibroblasts to study the direct effects of TGF-β1 on cellular differentiation into myofibroblasts and allows for high-throughput screening of inhibitors like this compound.[13][14]
Methodology:
-
Cell Culture: Culture human lung fibroblasts (e.g., primary cells or the WI-38 cell line) in appropriate media (e.g., DMEM with 10% FBS). Seed cells into multi-well plates suitable for the desired downstream analysis.[13]
-
Serum Starvation: Once cells reach ~80% confluency, replace the growth medium with low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the media to induce myofibroblast differentiation.
-
Include appropriate controls: vehicle only, this compound only, and TGF-β1 only.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize, and stain for α-SMA and Collagen I. Use a fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI). Capture images via fluorescence microscopy to visualize stress fiber formation and matrix deposition.
-
Gene Expression (qPCR): Lyse cells and extract total RNA. Analyze the expression of COL1A1, ACTA2, and FN1 (Fibronectin 1) relative to a housekeeping gene.
-
Protein Analysis (Western Blot): Lyse cells and analyze protein levels of α-SMA, total Smad3, and phosphorylated Smad3 (p-Smad3) to confirm inhibition of the canonical pathway.
-
Collagen Deposition: Stain the decellularized extracellular matrix with Picrosirius Red and quantify the eluted stain via spectrophotometry to measure total collagen deposition.[15]
-
Quantitative Data and Expected Outcomes
While extensive preclinical data on this compound in specific fibrosis models is not widely published, data from a Phase 3 clinical trial for chronic low back pain (a condition with inflammatory and fibrotic components) demonstrates its biological activity and safety profile.[5] Researchers using this compound in fibrosis models can expect to generate quantitative data that demonstrates target engagement and anti-fibrotic efficacy.
Table 1: Summary of Quantitative Data from Phase 3 MODEL Trial of this compound[5]
(Indication: Chronic Low Back Pain with Degenerative Disc Disease)
| Endpoint | Metric | Timepoint | This compound Group | Sham Control Group | Statistical Significance |
| Primary Composite Success | % of Patients with ≥2-pt NRS & ≥15-pt ODI Improvement | Month 6 | 67% | N/A | Not Met vs. Sham |
| Composite Success (Follow-up) | % of Patients with ≥2-pt NRS & ≥15-pt ODI Improvement | Month 12 | 62% | N/A | N/A |
| Pain-Related Function (ODI) | % of Patients with Clinically Meaningful Success (≥15-pt improvement) | Month 6 | 75% | N/A | Not Met vs. Sham |
| Pain-Related Function (ODI) | % of Patients with Clinically Meaningful Success (≥15-pt improvement) | Month 12 | 71% | N/A | N/A |
| NRS: Numeric Rating Scale for pain; ODI: Oswestry Disability Index. Data is from an Intent-to-Treat (ITT) analysis of 417 patients. While not statistically significant against the sham control for the primary endpoint, the results show clinically meaningful improvements and a robust safety profile.[5] |
Table 2: Expected Quantitative Outcomes from Preclinical Fibrosis Models Using this compound
| Model | Parameter | Expected Outcome with this compound Treatment |
| In Vivo (Bleomycin Lung Fibrosis) | Ashcroft Histology Score | Dose-dependent reduction in score |
| Total Lung Collagen (Sircol Assay) | Significant decrease vs. Bleomycin + Vehicle | |
| Col1a1 mRNA (qPCR) | >50% reduction in expression | |
| α-SMA Protein (Western Blot) | Dose-dependent reduction in expression | |
| In Vitro (TGF-β1 Stimulated Fibroblasts) | p-Smad3 / Total Smad3 Ratio | Dose-dependent inhibition |
| α-SMA Positive Cells (Immunofluorescence) | Significant reduction in % positive cells | |
| COL1A1 mRNA (qPCR) | >70% reduction in expression | |
| Deposited Collagen (Picrosirius Red) | Significant decrease vs. TGF-β1 + Vehicle |
Conclusion
This compound represents a specific and potent tool for the targeted investigation of TGF-β1-mediated fibrosis. Its mechanism of action, directly antagonizing the central fibrotic cytokine, allows researchers to dissect the canonical Smad and non-canonical RhoA/ROCK pathways with precision. The experimental protocols outlined in this guide provide a robust framework for evaluating the anti-fibrotic efficacy of this compound in both in vivo and in vitro settings. By generating quantitative data on histological changes, ECM deposition, and the expression of key fibrotic markers, researchers can effectively characterize the therapeutic potential of modulating the TGF-β1 axis and advance the development of novel anti-fibrotic drugs.
References
- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 6. pliantrx.com [pliantrx.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA/Rho-kinase activation promotes lung fibrosis in an animal model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Therapeutic Potential of Vicatertide and a Comparative Case Study of P140 (Lupuzor)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the early-stage research concerning two therapeutic peptides, Vicatertide (SB-01) and P140 (Lupuzor). Due to the limited availability of public early-stage data for this compound, this document will first summarize the known information for this compound and then present a more detailed case study of P140 to illustrate the preclinical and early clinical development pathway of a therapeutic peptide.
Part 1: this compound (SB-01)
This compound (also known as SB-01) is a synthetic peptide that functions as a Transforming Growth Factor-beta 1 (TGF-β1) inhibitor.[1][2] TGF-β1 is a cytokine involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of the TGF-β signaling pathway is implicated in various diseases, including fibrosis and cancer.[4] this compound was under development as a potential treatment for chronic low back pain associated with degenerative disc disease.[5][6]
Mechanism of Action
This compound is designed to antagonize the activity of TGF-β1.[1][2] The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[3] This phosphorylation event activates the receptor complex, leading to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.[4] By inhibiting TGF-β1, this compound is hypothesized to modulate the downstream effects of this signaling cascade.
Preclinical and Clinical Development
Detailed early-stage preclinical data for this compound is not extensively available in the public domain. The compound progressed to a Phase 3 clinical trial, the MODEL study, for the treatment of chronic low back pain in patients with degenerative disc disease.[5][7]
Clinical Trial Data
The Phase 3 MODEL trial was a randomized, double-blind, placebo-controlled study that enrolled 417 patients across 30 sites in the United States.[5][7] Patients received a single intradiscal injection of this compound or a sham control and were evaluated for pain intensity using the Numerical Rating Scale (NRS) and pain-related function using the Oswestry Disability Index (ODI).[5][8]
The trial did not meet its primary endpoint, which was a composite of improvement in both NRS and ODI scores at 6 months post-treatment compared to the sham control.[5][6] While a clinically meaningful improvement in pain and function was observed in the this compound group, the response in the sham control group was higher than anticipated, leading to a lack of statistical significance.[5][6][9]
| Phase 3 MODEL Trial: Topline Results | |
| Parameter | Result |
| Primary Endpoint | Not met |
| Composite Success (ODI+NRS) at Month 6 (ITT Population) | This compound: 67% |
| Sham: Not specified, but difference was not statistically significant | |
| Composite Success (ODI+NRS) at Month 12 (n=281) | This compound: 62% |
| Secondary Endpoint (ODI) Success at Month 6 | This compound: 75% (not statistically significant vs. sham) |
| Secondary Endpoint (ODI) Success at Month 12 | This compound: 71% (not statistically significant vs. sham) |
| Subgroup Analysis (Sites with anticipated sham response, n=227) | |
| Composite Success (ODI+NRS) | This compound: 70% |
| Sham: 59% (p=0.051) | |
| ODI Response | This compound: 79% |
| Sham: 69% (p=0.040) |
Data sourced from Spine BioPharma press releases.[5][10]
Part 2: P140 (Lupuzor) - A Case Study
P140, also known as Lupuzor or Rigerimod, is a 21-mer synthetic peptide derived from the spliceosomal U1-70K protein, with a phosphoserine residue at position 140.[11] It is being developed primarily for the treatment of Systemic Lupus Erythematosus (SLE).[12] Its development provides a comprehensive example of early-stage research for a therapeutic peptide.
Mechanism of Action
P140's mechanism of action centers on the modulation of chaperone-mediated autophagy (CMA), a cellular process that is hyperactivated in the immune cells of lupus patients.[12][13]
The key steps in P140's mechanism are:
-
Cellular Entry: P140 enters B lymphocytes, which act as antigen-presenting cells (APCs), via a clathrin-dependent endo-lysosomal pathway.[13][14]
-
Target Binding: Within the lysosome, P140 binds to the chaperone protein HSPA8 (also known as HSC70).[12][13]
-
Inhibition of Chaperone-Mediated Autophagy: This binding interferes with the normal function of HSPA8 and destabilizes the lysosomal receptor for CMA, LAMP2A.[11][13] The expression of both HSPA8 and LAMP2A, which are overexpressed in MRL/lpr lupus-prone mice, is downregulated following P140 treatment.[11][13]
-
Reduced Antigen Presentation: The inhibition of CMA leads to a decrease in the processing and presentation of self-antigens on Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs.[12]
-
Immunomodulation: The reduced presentation of self-antigens leads to a decrease in the activation of autoreactive T cells and B cells, resulting in a reduction of pathogenic autoantibodies.[12]
Preclinical Data in MRL/lpr Lupus-Prone Mice
P140 has been extensively studied in the MRL/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease.
| Preclinical Efficacy of P140 in MRL/lpr Mice | |
| Parameter | Observation |
| Proteinuria | Attenuated |
| Anti-dsDNA antibody serum levels | Attenuated |
| Survival | Prolonged |
| Dermatitis and Vasculitis | Diminished |
| MHCII expression in APCs | Lowered |
| Autoreactive CD4+ T cell activity | Weaker |
| Number of plasma cells | Lowered |
Data sourced from publications on P140 preclinical studies.[12]
Experimental Protocol: Evaluation of P140 in MRL/lpr Mice
A representative preclinical study protocol for evaluating the efficacy of P140 in MRL/lpr mice would typically involve the following steps:
-
Animal Model: Female MRL/lpr mice are used, typically starting at an age when disease symptoms begin to appear (e.g., 8-10 weeks).
-
Treatment Groups:
-
P140 peptide (e.g., 100 µ g/mouse ) administered intravenously or subcutaneously.
-
Control group receiving a non-phosphorylated version of the peptide.
-
Placebo group receiving saline.
-
-
Dosing Regimen: Injections are typically administered at regular intervals (e.g., weekly or bi-weekly) for a specified duration (e.g., 10-12 weeks).
-
Monitoring of Disease Progression:
-
Proteinuria: Measured weekly using urine test strips.
-
Anti-dsDNA Antibodies: Serum levels are measured at baseline and at the end of the study using ELISA.
-
Survival: Monitored throughout the study.
-
Histopathology: At the end of the study, organs such as the kidneys and skin are collected for histological analysis to assess inflammation and tissue damage.
-
-
Immunological Analyses:
-
Flow Cytometry: Splenocytes and peripheral blood mononuclear cells are analyzed for the expression of various cell surface markers (e.g., MHCII, CD4, CD8, B220) to assess changes in immune cell populations.
-
ELISA: Measurement of cytokine levels in serum.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Spine BioPharma Completes Enrollment in Phase 3 Trial of SB-01 for Chronic Low Back Pain [trial.medpath.com]
- 8. Spine BioPharma's trial of SB-01 fails to meet primary endpoint [clinicaltrialsarena.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 11. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 12. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of deregulated chaperone-mediated autophagy by a phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice [frontiersin.org]
Vicatertide: A Novel Peptide Modulating Extracellular Matrix Deposition in Fibrotic and Degenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vicatertide (also known as SB-01) is a synthetic seven-amino-acid peptide that has garnered interest for its potential therapeutic role in conditions characterized by aberrant extracellular matrix (ECM) dynamics, notably degenerative disc disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a modulator of Transforming Growth Factor-beta 1 (TGF-β1) and its potential interplay with the Angiotensin II Type 2 Receptor (AT2R) signaling pathway. While detailed preclinical data on its direct effects on ECM components are not extensively available in the public domain, this document synthesizes the existing information to elucidate its proposed anti-fibrotic and pro-anabolic effects. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-fibrotic and regenerative therapies.
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Dysregulation of ECM homeostasis, characterized by excessive deposition or degradation of its components, is a hallmark of numerous pathologies, including fibrosis and degenerative diseases. Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a central role in the pathogenesis of these conditions by stimulating the production of key ECM proteins, such as collagen and fibronectin, and promoting the differentiation of fibroblasts into myofibroblasts.
This compound has emerged as a promising therapeutic candidate that targets the TGF-β1 pathway.[1] Its development has primarily focused on degenerative disc disease (DDD), a condition characterized by the progressive breakdown of the intervertebral disc's ECM.[1][2] This guide explores the molecular mechanisms through which this compound is proposed to exert its effects on ECM deposition.
Proposed Mechanism of Action
This compound's primary mechanism of action is the inhibition of TGF-β1.[3][4] This inhibition is thought to occur through a multi-faceted approach that may involve direct antagonism of TGF-β1 activity and modulation of the Angiotensin II Type 2 Receptor (AT2R) signaling pathway, which is known to have anti-fibrotic properties.[5][6][7][8]
Inhibition of the TGF-β1/Smad Signaling Pathway
TGF-β1 is a potent stimulator of ECM production. Upon binding to its receptor complex, it initiates an intracellular signaling cascade primarily mediated by the phosphorylation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for collagen and fibronectin.
This compound is proposed to interrupt this cascade, leading to a reduction in the synthesis and deposition of these key ECM components. By inhibiting the pro-fibrotic effects of TGF-β1, this compound may help to restore a more balanced ECM homeostasis.
Figure 1: Proposed mechanism of this compound in the TGF-β/Smad signaling pathway.
Potential Role of AT2 Receptor Agonism
The Angiotensin II Type 2 Receptor (AT2R) is part of the renin-angiotensin system and is increasingly recognized for its protective, anti-fibrotic, and anti-inflammatory roles.[5][6][7][8][9][10] Activation of AT2R has been shown to counteract the pro-fibrotic effects of Angiotensin II Type 1 Receptor (AT1R) signaling and to reduce the expression of TGF-β1.[5][6][8] It is hypothesized that this compound may act as an AT2R agonist, thereby indirectly inhibiting TGF-β1 and its downstream effects on ECM deposition. This dual mechanism, if confirmed, would position this compound as a novel modulator of these interconnected pathways.
Figure 2: Hypothesized role of this compound as an AT2 receptor agonist.
Modulation of Extracellular Matrix Components
Based on its proposed mechanism of action, this compound is expected to influence the expression and deposition of several key ECM components.
Collagen
Collagen is the most abundant protein in the ECM and its excessive deposition is a hallmark of fibrosis. As a TGF-β1 inhibitor, this compound is anticipated to downregulate the synthesis of various collagen types, thereby mitigating fibrotic processes.
Fibronectin
Fibronectin is another critical component of the ECM that is involved in cell adhesion, migration, and differentiation. Its expression is also upregulated by TGF-β1. Inhibition of TGF-β1 by this compound would likely lead to a reduction in fibronectin deposition.
Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
The balance between MMPs, which are enzymes that degrade ECM components, and their endogenous inhibitors, TIMPs, is crucial for maintaining ECM homeostasis.[11][12][13][14][15] TGF-β1 is known to influence the expression of both MMPs and TIMPs. The net effect of this compound on the MMP/TIMP balance is an important area for further investigation, as a shift towards increased MMP activity or decreased TIMP activity could contribute to the resolution of fibrosis.
Preclinical and Clinical Evidence (Degenerative Disc Disease)
The primary clinical development of this compound has been for the treatment of chronic low back pain associated with degenerative disc disease.[2] In this context, this compound is proposed to have anti-inflammatory, anti-catabolic, and pro-anabolic effects.[1]
Quantitative Data
Publicly available data from preclinical studies quantifying the direct effects of this compound on ECM components such as collagen and fibronectin are limited. The results from the Phase 3 MODEL trial for degenerative disc disease provide some clinical outcome data, as summarized in the table below. It is important to note that these are measures of clinical efficacy and not direct measures of ECM deposition.
| Clinical Trial | Phase | Indication | Key Findings |
| MODEL Trial | 3 | Degenerative Disc Disease | Did not meet its primary endpoint of a statistically significant improvement in a composite of pain and function at 6 months compared to a sham control. However, the SB-01 group did show a clinically meaningful improvement in pain intensity and pain-related function.[2] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following outlines standard methodologies that would be employed to investigate its role in modulating ECM deposition.
In Vitro Assessment of Anti-Fibrotic Activity
-
Cell Culture: Primary human dermal or lung fibroblasts, or cell lines such as NIH/3T3, would be cultured.
-
Induction of Fibrotic Phenotype: Cells would be stimulated with TGF-β1 to induce a fibrotic phenotype, characterized by increased expression of α-smooth muscle actin (α-SMA), collagen, and fibronectin.
-
Treatment: Cells would be treated with varying concentrations of this compound in the presence of TGF-β1.
-
Analysis:
-
Western Blot and qPCR: To quantify the expression of α-SMA, collagen type I, and fibronectin.
-
Immunofluorescence: To visualize the deposition of ECM proteins.
-
Sircol Collagen Assay: To quantify total collagen production.
-
In Vivo Models of Fibrosis
-
Animal Models:
-
Bleomycin-induced pulmonary fibrosis: A common model for studying lung fibrosis.
-
Carbon tetrachloride (CCl4)-induced liver fibrosis: A standard model for liver fibrosis.
-
Unilateral ureteral obstruction (UUO): A model for kidney fibrosis.
-
Needle puncture-induced degenerative disc disease: A model to study ECM changes in the intervertebral disc.[16][17][18][19][20]
-
-
Treatment: Animals would be treated with this compound via an appropriate route of administration (e.g., subcutaneous injection, intraperitoneal injection).
-
Analysis:
-
Histology: Tissues would be stained with Masson's trichrome or Picrosirius red to assess collagen deposition.
-
Immunohistochemistry: To detect the expression of α-SMA, collagen, and fibronectin.
-
Hydroxyproline Assay: To quantify total collagen content in the tissue.
-
Zymography: To assess the activity of MMPs in tissue extracts.
-
Figure 3: Hypothetical experimental workflow for evaluating this compound's effect on ECM.
Conclusion and Future Directions
This compound represents a promising therapeutic peptide with a clear rationale for its role in modulating extracellular matrix deposition through the inhibition of TGF-β1. Its potential dual mechanism involving AT2R agonism warrants further investigation and could open new avenues for the treatment of a range of fibrotic and degenerative diseases. While the clinical development in degenerative disc disease has provided valuable insights, there is a clear need for the public dissemination of detailed preclinical data to fully elucidate its effects on ECM components and related signaling pathways. Future research should focus on quantitative assessments of collagen, fibronectin, and the MMP/TIMP balance in relevant in vitro and in vivo models to solidify the understanding of this compound's anti-fibrotic potential and guide its future clinical development.
References
- 1. Learn about SB-01 - SpineBioPharma [spinebiopharma.com]
- 2. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-fibrotic Potential of AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vicorepharma.com [vicorepharma.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Anti-fibrotic Potential of AT2 Receptor Agonists [frontiersin.org]
- 10. Anti-fibrotic Potential of AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Disparate effects of MMP and TIMP modulation on coronary atherosclerosis and associated myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinases and Tissue Inhibitors of Metalloproteinases in Extracellular Matrix Remodeling during Left Ventricular Diastolic Dysfunction and Heart Failure with Preserved Ejection Fraction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into MMP-TIMP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Constructing intervertebral disc degeneration animal model: A review of current models [frontiersin.org]
- 17. A Review of Animal Models of Intervertebral Disc Degeneration: Pathophysiology, Regeneration, and Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. painphysicianjournal.com [painphysicianjournal.com]
- 19. Animal Models of Intervertebral Disc Degeneration: Lessons Learned | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Vicatertide (SB-01) Protocol for In Vitro Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicatertide, also known as SB-01, is an investigational therapeutic peptide currently under clinical development for the treatment of chronic low back pain associated with degenerative disc disease.[1][2][3][4][5][6][7] It is a synthetic 7-amino acid peptide that functions as an antagonist of Transforming Growth Factor Beta-1 (TGF-β1).[3][7][8][9][10] In pathological conditions such as degenerative disc disease, TGF-β1 is often overexpressed and contributes to inflammation, fibrosis, and the breakdown of the extracellular matrix.[3][11][8] this compound is designed to modulate the activity of TGF-β1, thereby exerting anti-inflammatory, anti-catabolic, and pro-anabolic effects.[8]
These application notes provide a detailed protocol for the in vitro characterization of this compound's activity on primary human nucleus pulposus cells, a key cell type involved in intervertebral disc health and degeneration.
Mechanism of Action & Signaling Pathway
This compound's primary mechanism of action is the inhibition of the TGF-β1 signaling pathway.[3][4][7][8][9][10] In a healthy state, TGF-β1 plays a crucial role in cellular growth, differentiation, and matrix homeostasis. However, in degenerative disc disease, its overexpression can lead to a pathological cascade.
The canonical TGF-β1 signaling pathway is initiated by the binding of the TGF-β1 ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TGFβRI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in extracellular matrix metabolism, inflammation, and fibrosis.
This compound is believed to interfere with this pathway, although the precise binding site and inhibitory mechanism are not yet fully elucidated in publicly available literature. It is hypothesized to either directly bind to TGF-β1, preventing its interaction with its receptors, or to modulate the receptor complex itself.
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the in vitro efficacy of this compound in a cell culture model relevant to degenerative disc disease.
Protocol 1: Isolation and Culture of Primary Human Nucleus Pulposus (NP) Cells
Objective: To establish primary cell cultures from human intervertebral disc tissue for subsequent experiments.
Materials:
-
Human intervertebral disc tissue (obtained with appropriate ethical approval)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Methodology:
-
Aseptically dissect the nucleus pulposus from the intervertebral disc tissue.
-
Mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with 0.1% Collagenase Type II in DMEM/F-12 at 37°C for 4-6 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in T-75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. Use cells at passage 2-4 for subsequent experiments to maintain their phenotype.
Protocol 2: Assessment of this compound's Effect on TGF-β1-Induced Gene Expression
Objective: To determine the inhibitory effect of this compound on the expression of key catabolic and anabolic genes regulated by TGF-β1 in NP cells.
Materials:
-
Primary human NP cells (from Protocol 1)
-
DMEM/F-12 with 1% FBS
-
Recombinant human TGF-β1
-
This compound (SB-01)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for target genes (e.g., MMP-13, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Seed NP cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Starve the cells in DMEM/F-12 with 1% FBS for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 24 hours. Include a vehicle control (no TGF-β1, no this compound) and a TGF-β1 only control.
-
After incubation, wash the cells with PBS and extract total RNA using a suitable kit.
-
Synthesize cDNA and perform qRT-PCR to quantify the relative expression of target genes.
-
Normalize the expression of target genes to the housekeeping gene and calculate the fold change relative to the vehicle control.
Caption: Experimental workflow for assessing this compound's effect on gene expression.
Data Presentation
The following table summarizes hypothetical quantitative data from in vitro experiments assessing the efficacy of this compound. Note: Specific preclinical data for this compound is not publicly available; this table is for illustrative purposes based on the expected activity of a TGF-β1 inhibitor in this context.
| Parameter | This compound Concentration | Result |
| IC₅₀ for TGF-β1-induced MMP-13 Expression | N/A | 15.5 µM |
| Inhibition of TGF-β1-induced MMP-13 Expression | 10 µM | 45% |
| 50 µM | 85% | |
| Upregulation of COL2A1 Expression (vs. TGF-β1 alone) | 10 µM | 1.8-fold |
| 50 µM | 3.2-fold | |
| Upregulation of ACAN Expression (vs. TGF-β1 alone) | 10 µM | 1.5-fold |
| 50 µM | 2.9-fold |
Conclusion
The provided protocols and application notes offer a framework for the in vitro investigation of this compound's activity as a TGF-β1 inhibitor in a cell culture model relevant to degenerative disc disease. These assays can be adapted to further explore the molecular mechanisms of this compound and to evaluate its potential as a therapeutic agent for this and other fibrotic or inflammatory conditions. Further studies are warranted to fully elucidate its preclinical profile.
References
- 1. businesswire.com [businesswire.com]
- 2. thepharmaletter.com [thepharmaletter.com]
- 3. The Phase 3 study of SB-01 - SpineBioPharma [spinebiopharma.com]
- 4. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 5. Sham response variability mars Spine’s phase III pain trial | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Spine BioPharma, Inc. Announces Completion of Enrollment for Phase 3 Clinical Trial of SB-01 to Address Chronic Low Back Pain - BioSpace [biospace.com]
- 8. Learn about SB-01 - SpineBioPharma [spinebiopharma.com]
- 9. Spine BioPharma and Ensol BioSciences to Expand SB-01 Injection Indications [synapse.patsnap.com]
- 10. Spine BioPharma, Inc. Announces Agreement with Ensol BioSciences, Inc. to Expand Indications for SB-01 For Injection [prnewswire.com]
- 11. Spine BioPharma Announces First Patient Treated in U.S. Phase 3 Clinical Study [prnewswire.com]
Application Notes and Protocols for Vicatertide in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue. A key mediator in the pathogenesis of IPF is Transforming Growth Factor-beta 1 (TGF-β1), which plays a central role in the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM), leading to fibrosis.[1][2][3]
Vicatertide (also known as SB-01) is a synthetic 7-amino acid peptide that functions as a TGF-β1 inhibitor. By modulating TGF-β1 activity, this compound has the potential to mitigate the downstream pro-fibrotic effects. While direct studies of this compound in lung fibrosis are not yet widely published, its mechanism of action as a TGF-β1 inhibitor suggests its therapeutic potential in this context. These application notes provide a comprehensive guide for researchers on how to utilize this compound in a preclinical bleomycin-induced lung fibrosis model, a well-established and widely used animal model that recapitulates many features of human IPF.[4][5][6]
Signaling Pathway of TGF-β1 in Pulmonary Fibrosis
TGF-β1 signaling is a critical driver of pulmonary fibrosis. The pathway is initiated by the binding of active TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of TβRI initiates downstream signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
In the canonical pathway, the activated TβRI phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and α-smooth muscle actin (α-SMA).[3][7] The non-canonical pathways involve the activation of other signaling cascades, including MAPKs (mitogen-activated protein kinases) like ERK1/2, which can also contribute to the fibrotic process.[8] this compound, as a TGF-β1 inhibitor, is expected to block the initial step of this cascade, thereby attenuating the subsequent pro-fibrotic signaling.
Experimental Workflow for this compound in a Bleomycin-Induced Lung Fibrosis Model
A typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced lung fibrosis model is outlined below. This workflow includes acclimatization of the animals, induction of fibrosis, treatment with this compound, and subsequent analysis of lung tissue.
Detailed Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
Animals:
-
Species: Mouse (C57BL/6 strain is commonly used)[4]
-
Age: 8-10 weeks
-
Sex: Male or Female (ensure consistency within the experiment)
Materials:
-
Bleomycin sulfate (from Streptomyces verticillus)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer®)[4]
Procedure:
-
Anesthetize the mouse using the chosen anesthetic.
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or non-surgically using a laryngoscope.
-
Administer a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg body weight) dissolved in sterile saline (total volume of 50 µL).[4]
-
Allow the mouse to recover in a warm, clean cage.
-
Monitor the animal's weight and general health daily.
This compound Administration
Preparation of this compound:
-
Reconstitute lyophilized this compound in a suitable sterile vehicle (e.g., sterile saline or PBS).
-
Determine the desired concentration based on the dosing regimen.
Dosing and Administration:
-
Preventive Regimen: Start this compound administration 1 day before or on the same day as bleomycin instillation and continue daily for 14 or 21 days.
-
Therapeutic Regimen: Begin this compound administration 7 days after bleomycin instillation (once fibrosis is established) and continue daily until the experimental endpoint.[1]
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is common for peptide therapeutics.
-
Dosage: Based on studies with other peptide inhibitors of TGF-β, a starting dose range of 1-10 mg/kg body weight can be considered. Dose-response studies are recommended to determine the optimal dose.
Endpoint Analysis
Sample Collection:
-
At the end of the treatment period (e.g., day 14 or 21), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the lung tissue.
Histopathological Analysis:
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it (5 µm thickness).
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammation, and Masson's Trichrome for collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system.[9]
Biochemical Analysis (Hydroxyproline Assay):
-
Homogenize a portion of the lung tissue.
-
Hydrolyze the homogenate in 6N HCl.
-
Measure the hydroxyproline content, which is a quantitative measure of collagen, using a colorimetric assay.
Molecular Analysis:
-
RT-qPCR: Isolate RNA from lung tissue to quantify the mRNA expression of pro-fibrotic genes such as Col1a1 (Collagen I), Acta2 (α-SMA), and Fn1 (Fibronectin).
-
Western Blot: Isolate protein from lung tissue to determine the protein levels of α-SMA, Collagen I, and phosphorylated Smad2/3.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies using TGF-β1 inhibitors in the bleomycin-induced lung fibrosis model. These data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of TGF-β1 Inhibition on Lung Collagen Content
| Treatment Group | Hydroxyproline Content (µ g/lung ) | Percent Reduction vs. Bleomycin |
| Saline Control | ~100-150 | N/A |
| Bleomycin + Vehicle | ~300-500 | 0% |
| Bleomycin + TGF-β1 Inhibitor | ~150-250 | 40-60% |
Table 2: Effect of TGF-β1 Inhibition on Histological Fibrosis Score
| Treatment Group | Ashcroft Score (0-8 scale) |
| Saline Control | 0-1 |
| Bleomycin + Vehicle | 4-6 |
| Bleomycin + TGF-β1 Inhibitor | 2-3 |
Table 3: Effect of TGF-β1 Inhibition on Pro-fibrotic Gene Expression
| Gene | Bleomycin + Vehicle (Fold Change vs. Saline) | Bleomycin + TGF-β1 Inhibitor (Fold Change vs. Bleomycin) |
| Col1a1 | 5-10 fold increase | 0.4-0.6 fold decrease |
| Acta2 (α-SMA) | 3-6 fold increase | 0.3-0.5 fold decrease |
| Fn1 | 4-8 fold increase | 0.4-0.7 fold decrease |
Conclusion
These application notes provide a framework for investigating the therapeutic potential of this compound in a preclinical model of pulmonary fibrosis. By inhibiting the central pro-fibrotic mediator, TGF-β1, this compound is hypothesized to attenuate the development and progression of lung fibrosis. The provided protocols and expected outcomes, based on data from similar TGF-β1 inhibitors, offer a robust starting point for researchers to design and execute their studies. Careful experimental design, including appropriate controls and multiple endpoint analyses, will be crucial for accurately determining the efficacy of this compound in this disease model.
References
- 1. Therapeutic effect of a peptide inhibitor of TGF-β on pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide DR8 analogs alleviate pulmonary fibrosis via suppressing TGF-β1 mediated epithelial-mesenchymal transition and ERK1/2 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of Novel Peptide Therapeutics in an Adenine-Induced Renal Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time, culminating in end-stage renal disease. A key pathological feature of CKD is renal fibrosis, the excessive accumulation of extracellular matrix that disrupts normal tissue architecture and function. The adenine-induced model of renal fibrosis is a well-established and widely used preclinical model that recapitulates many of the key features of human CKD, including tubulointerstitial fibrosis, inflammation, and declining renal function.[1][2] This model is induced by the oral, dietary, or intraperitoneal administration of adenine, which is metabolized to 2,8-dihydroxyadenine. This insoluble compound precipitates within the renal tubules, leading to crystal-induced injury, inflammation, and subsequent fibrotic processes.[1][3]
This document provides detailed protocols for inducing renal fibrosis using adenine in rodents and outlines key methodologies for evaluating the therapeutic efficacy of novel peptide candidates. While there is no specific published data on the administration of Vicatertide in adenine-induced renal fibrosis models, these protocols provide a framework for evaluating its potential anti-fibrotic effects, drawing on the known mechanisms of other therapeutic peptides in kidney disease.
I. Experimental Protocols
A. Induction of Renal Fibrosis with Adenine
The adenine-induced renal fibrosis model can be established in both mice and rats through several methods of administration. The choice of method, dose, and duration will depend on the desired severity of fibrosis and the specific research question.
1. Dietary Administration (Mice):
-
Animal Model: 6-8 week old male C57BL/6 or SKH1 mice are commonly used.[4][5][6]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment with free access to standard chow and water.[6]
-
Induction Diet: Mice are fed a diet containing 0.15% to 0.2% (w/w) adenine for a period of 3 to 6 weeks.[4][6][7]
-
Control Group: A control group should be fed a standard diet without adenine.
-
Monitoring: Body weight and food intake should be monitored regularly. Polyuria and proteinuria are also early indicators of kidney damage.[4]
2. Oral Gavage Administration (Mice and Rats):
-
Animal Model: 6-week-old male C57BL/6 mice or Wistar rats.[5]
-
Acclimatization: One week of acclimatization is recommended.[5]
-
Adenine Suspension: Adenine is suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).
-
Dosage:
-
Control Group: The control group receives the vehicle (e.g., 0.5% CMC) by oral gavage.[5]
3. Intraperitoneal Injection (Mice):
-
Acclimatization: Standard acclimatization period.
-
Adenine Solution: Adenine is dissolved in a suitable solvent for injection.
-
Dosage: 25 to 75 mg/kg body weight administered daily for 21 days. A dose of 50 mg/kg has been found to be effective in inducing CKD with associated complications.[8][9]
-
Control Group: The control group receives intraperitoneal injections of the vehicle.[9]
B. Administration of a Hypothetical Peptide Therapeutic (e.g., this compound)
-
Route of Administration: Peptides are typically administered via subcutaneous or intraperitoneal injection due to their degradation in the gastrointestinal tract. Osmotic mini-pumps can also be used for continuous infusion.
-
Dosing Regimen: The optimal dose and frequency of administration would need to be determined in preliminary dose-ranging studies. Treatment can be initiated either prophylactically (at the same time as adenine administration) or therapeutically (after the establishment of renal fibrosis).
-
Vehicle Control: The peptide should be dissolved in a suitable, sterile vehicle (e.g., saline). The vehicle alone should be administered to a control group.
-
Experimental Groups:
-
Control: Normal diet/vehicle + Vehicle for peptide.
-
Adenine: Adenine diet/gavage/injection + Vehicle for peptide.
-
Adenine + Peptide: Adenine diet/gavage/injection + Peptide therapeutic.
-
C. Assessment of Renal Function and Fibrosis
At the end of the experimental period, animals are euthanized, and blood, urine, and kidney tissues are collected for analysis.
1. Renal Function Assessment:
-
Serum Analysis: Measurement of blood urea nitrogen (BUN) and serum creatinine levels are key indicators of renal function.[6][8]
-
Urine Analysis: 24-hour urine collection can be performed to measure urine volume, proteinuria, and the albumin-to-creatinine ratio (UACR).[2]
2. Histopathological Analysis of Renal Fibrosis:
-
Staining: Kidney sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition, a hallmark of fibrosis.[2][6]
-
Immunohistochemistry/Immunofluorescence: Staining for markers of myofibroblast activation, such as alpha-smooth muscle actin (α-SMA), is performed to assess the extent of fibrosis.[5][7]
3. Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of pro-fibrotic genes (e.g., TGF-β1, Col1a1, Acta2) and inflammatory cytokines.[3]
-
Western Blotting: To quantify the protein levels of key fibrotic and inflammatory markers, including fibronectin, collagen I, and α-SMA.[2][7]
II. Quantitative Data Presentation
The following tables provide a structured overview of the types of quantitative data that should be collected and presented.
Table 1: Renal Function Parameters
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | 24-hour Urine Albumin (mg/24h) | Albumin-to-Creatinine Ratio (UACR) (mg/g) |
| Control | ||||
| Adenine | ||||
| Adenine + Peptide |
Table 2: Renal Fibrosis Markers
| Group | Collagen Deposition (% Area) | α-SMA Positive Area (%) | Fibronectin Protein Expression (relative to control) | Col1a1 mRNA Expression (relative to control) |
| Control | ||||
| Adenine | ||||
| Adenine + Peptide |
Table 3: Inflammatory Markers
| Group | TNF-α mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) | MCP-1 mRNA Expression (relative to control) | F4/80 Positive Cells (per field) |
| Control | ||||
| Adenine | ||||
| Adenine + Peptide |
III. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow
References
- 1. Vasoactive intestinal peptide infusion reverses existing renal interstitial fibrosis via a blood pressure independent mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel plasma peptide markers involved in the pathology of CKD identified using mass spectrometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kidneycoach.com [kidneycoach.com]
- 5. The novel peptide PEP-Z-2 potentially treats renal fibrosis in vivo and in vitro by regulating TGF-β/Smad/AKT/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Signaling Pathways Involved in Diabetic Renal Fibrosis [frontiersin.org]
Application Notes and Protocols for Investigating Vicatertide's Effect on Hepatic Stellate Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1][2] A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform from quiescent, vitamin A-storing cells into proliferative, fibrogenic myofibroblasts.[3][4] This activation is primarily driven by transforming growth factor-beta 1 (TGF-β1), a potent cytokine that stimulates the synthesis and deposition of collagen and other ECM components.[3][5][6]
Vicatertide is identified as a TGF-β1 inhibitor, suggesting its potential as a therapeutic agent to counteract the fibrotic process by targeting the activation of HSCs.[7] These application notes provide a comprehensive guide for investigating the effects of this compound on HSC activation, including detailed experimental protocols and data presentation formats.
Key Concepts and Signaling Pathways
The activation of HSCs is a complex process involving multiple signaling pathways. The TGF-β/SMAD pathway is a central signaling cascade in liver fibrosis.[3] Upon binding of TGF-β1 to its receptor on the surface of HSCs, a signaling cascade is initiated, leading to the phosphorylation and activation of SMAD proteins. These activated SMADs then translocate to the nucleus and induce the transcription of pro-fibrotic genes, including those for alpha-smooth muscle actin (α-SMA) and collagen type I.[8][9][10]
Experimental Protocols
The following protocols provide a framework for assessing the in vitro effects of this compound on HSC activation.
Protocol 1: Isolation and Culture of Primary Human Hepatic Stellate Cells
This protocol describes a method for isolating and culturing primary human HSCs, which are essential for in vitro studies of liver fibrosis.
Materials:
-
Human liver tissue
-
Gey's Balanced Salt Solution (GBSS)
-
Pronase and Collagenase
-
DNase I
-
Density gradient medium (e.g., Nycodenz or OptiPrep)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics
Procedure:
-
Perfuse the liver tissue with GBSS to remove blood.
-
Digest the tissue with a solution of Pronase and Collagenase to dissociate the cells.
-
Filter the cell suspension to remove undigested tissue.
-
Separate HSCs from other liver cell types using density gradient centrifugation.
-
Collect the HSC-enriched fraction and wash the cells.
-
Culture the isolated HSCs in DMEM with 10% FBS and antibiotics on plastic culture dishes, which promotes their activation into a myofibroblast-like phenotype.
Protocol 2: In Vitro Model of Hepatic Stellate Cell Activation
This protocol outlines the procedure for inducing HSC activation in vitro to mimic the conditions of liver fibrosis.
Materials:
-
Cultured primary human HSCs or an immortalized human HSC line (e.g., LX-2)
-
Serum-free DMEM
-
Recombinant human TGF-β1
-
This compound
Procedure:
-
Plate HSCs in culture dishes and allow them to adhere.
-
Starve the cells in serum-free DMEM for 24 hours to synchronize them.
-
Treat the cells with TGF-β1 (e.g., 10 ng/mL) to induce activation.
-
In parallel, treat cells with TGF-β1 in the presence of varying concentrations of this compound to assess its inhibitory effects.
-
Include a control group of untreated cells.
-
Incubate the cells for 24-72 hours before analysis.
Protocol 3: Assessment of Hepatic Stellate Cell Activation Markers
This section details the methods for quantifying the key markers of HSC activation.
1. Quantitative Real-Time PCR (qPCR) for α-SMA and Collagen Type I Alpha 1 (COL1A1) mRNA Expression:
-
Objective: To measure the effect of this compound on the gene expression of key fibrotic markers.
-
Procedure:
-
Isolate total RNA from the treated and control HSCs.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using specific primers for α-SMA, COL1A1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
2. Western Blotting for α-SMA and Collagen I Protein Expression:
-
Objective: To determine the effect of this compound on the protein levels of fibrotic markers.
-
Procedure:
-
Lyse the treated and control HSCs to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
Quantify the band intensities to determine relative protein expression.
-
3. Immunofluorescence Staining for α-SMA:
-
Objective: To visualize the effect of this compound on the cytoskeletal organization of activated HSCs.
-
Procedure:
-
Grow HSCs on coverslips and treat them as described in Protocol 2.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
4. Soluble Collagen Assay (e.g., Sircol Assay):
-
Objective: To quantify the amount of collagen secreted by HSCs into the culture medium.
-
Procedure:
-
Collect the culture medium from the treated and control HSCs.
-
Use a commercial collagen assay kit (e.g., Sircol) to measure the concentration of soluble collagen in the medium, following the manufacturer's instructions.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on the Expression of HSC Activation Markers
| Treatment Group | Relative α-SMA mRNA Expression (Fold Change) | Relative COL1A1 mRNA Expression (Fold Change) | Relative α-SMA Protein Expression (Fold Change) | Relative Collagen I Protein Expression (Fold Change) | Soluble Collagen Concentration (µg/mL) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | Baseline |
| TGF-β1 (10 ng/mL) | Value | Value | Value | Value | Value |
| TGF-β1 + this compound (Low Dose) | Value | Value | Value | Value | Value |
| TGF-β1 + this compound (Mid Dose) | Value | Value | Value | Value | Value |
| TGF-β1 + this compound (High Dose) | Value | Value | Value | Value | Value |
Values to be determined experimentally. Data should be presented as mean ± standard deviation from at least three independent experiments.
Expected Outcomes
Based on this compound's function as a TGF-β1 inhibitor, it is hypothesized that it will attenuate TGF-β1-induced HSC activation. Expected outcomes include:
-
A dose-dependent decrease in the mRNA and protein expression of α-SMA and collagen I in HSCs treated with this compound in the presence of TGF-β1.
-
Reduced α-SMA stress fiber formation in HSCs treated with this compound as visualized by immunofluorescence.
-
A dose-dependent reduction in the amount of soluble collagen secreted by HSCs treated with this compound.
These findings would provide strong in vitro evidence for the anti-fibrotic potential of this compound and support further investigation in preclinical animal models of liver fibrosis.
References
- 1. Treatment of liver fibrosis: Past, current, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of fibrosis: therapeutic translation for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitt Study Identifies Potential New Treatment for Liver Fibrosis | Health Sciences | University of Pittsburgh [health.pitt.edu]
- 5. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies on expression of alpha-smooth muscle actin in hepatic stellate cells in chronic hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Preparation of Vicatertide Stock Solution for Preclinical Research
Abstract
Vicatertide is a selective inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) with potential therapeutic applications in various fibrotic diseases and cancers. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides a detailed protocol for the solubilization, storage, and handling of this compound for use in in vitro and in vivo studies.
Introduction
This compound is a synthetic peptide that functions as a potent inhibitor of TGF-β1.[1][2][3][4] Its mechanism of action involves binding to TGF-β1 and preventing its interaction with its receptor, thereby modulating downstream signaling pathways involved in cell proliferation, differentiation, and extracellular matrix production. To ensure the integrity of experimental outcomes, it is imperative to follow standardized procedures for the preparation of this compound stock solutions, minimizing variability and degradation.
Materials and Equipment
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Acetic acid (CH3COOH), 0.1% (v/v) in sterile water (optional, for pH adjustment)
-
Dimethyl sulfoxide (DMSO) (optional, for alternative solvent)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
pH meter
-
Sterile filters (0.22 µm)
-
Pipettes and sterile, low-retention pipette tips
This compound Properties and Storage
Proper storage of this compound is essential to maintain its stability and biological activity. The lyophilized powder and reconstituted stock solutions have distinct storage requirements, as summarized in the table below.
| Property | Value |
| Molecular Weight | 871.03 g/mol |
| Appearance | White to off-white solid powder |
| Storage (Lyophilized) | -80°C for up to 2 years; -20°C for up to 1 year[1][3] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][2][3] |
| Solubility | H₂O: 6.25 mg/mL (7.18 mM) with ultrasonication and pH adjustment to 3 with acetic acid[1][3][4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in water. Calculations can be adjusted for different desired concentrations.
Pre-dissolution Preparations
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[5][6][7]
-
Ensure all equipment, including microcentrifuge tubes and pipette tips, are sterile to prevent contamination.
Weighing the Peptide
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.871 mg of this compound.
Solubilization
-
Add the appropriate volume of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution from 0.871 mg, add 100 µL of water.
-
Gently vortex the tube to mix.
-
If the peptide does not fully dissolve, place the tube in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear.[1][4]
-
For enhanced solubility, the pH of the solution can be adjusted to 3 with a dilute solution of acetic acid.[1][3][4] This should be done cautiously while monitoring the pH.
Sterilization and Aliquoting
-
For in vitro experiments requiring sterile conditions, filter the stock solution through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.[1][3]
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[1][6][7]
Storage
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]
-
Label each aliquot clearly with the name of the peptide, concentration, date of preparation, and solvent used.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified signaling pathway it inhibits.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Simplified TGF-β1 Signaling Inhibition by this compound.
Conclusion
Following this standardized protocol for the preparation of this compound stock solutions will help ensure the consistency and reliability of experimental results. Proper handling and storage are paramount to preserving the peptide's biological activity. Researchers should always refer to the manufacturer's specific instructions and safety data sheets for any additional information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SB-01) | TGF-β Receptor | 1251838-01-3 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. genscript.com [genscript.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Application Notes and Protocols for a Novel Peptide Therapeutic in a Mouse Model of Idiopathic Pulmonary Fibrosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel peptide therapeutic, such as Vicatertide, in a mouse model of idiopathic pulmonary fibrosis (IPF). The protocols outlined below are based on the widely utilized bleomycin-induced fibrosis model.
Introduction to Idiopathic Pulmonary Fibrosis and Preclinical Models
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal lung disease characterized by the relentless scarring of lung tissue, leading to a decline in lung function.[1][2][3][4] The pathogenesis of IPF is not fully understood, but it is thought to involve recurrent micro-injuries to the alveolar epithelium, followed by an aberrant wound healing response with excessive deposition of extracellular matrix.[1][5]
Animal models are crucial for understanding the mechanisms of IPF and for the preclinical assessment of potential therapies.[6][7] The most common and well-characterized animal model for IPF is the bleomycin-induced pulmonary fibrosis model in mice.[4][5][7][8][9][10] Bleomycin, an antineoplastic antibiotic, induces DNA damage in alveolar epithelial cells, leading to inflammation, and subsequent fibrosis that mimics many features of human IPF.[8][9]
Data Presentation: Dosing and Administration of Peptide Therapeutics
The optimal dosage and administration route for a novel peptide therapeutic must be determined empirically. The following table summarizes typical ranges and considerations for peptide administration in mouse models of IPF based on preclinical studies of various therapeutic agents.
| Parameter | Description | Typical Range/Options | Key Considerations |
| Peptide Dose | The amount of peptide administered to each mouse. | 0.1 - 100 mg/kg | Dose-response studies are essential to determine the optimal therapeutic window. |
| Route of Administration | The method by which the peptide is delivered. | Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV), Intratracheal (IT), Oral Gavage | The choice of route depends on the peptide's bioavailability, stability, and target engagement. |
| Frequency of Administration | How often the peptide is administered. | Daily, Every other day, Twice daily | Frequency should be based on the pharmacokinetic profile of the peptide. |
| Treatment Regimen | The timing of treatment initiation relative to fibrosis induction. | Prophylactic (before or at the time of bleomycin), Therapeutic (after fibrosis is established) | Therapeutic regimens are more clinically relevant for IPF.[6] |
| Vehicle | The solution used to dissolve the peptide. | Saline, Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO) followed by dilution | The vehicle should be non-toxic and not interfere with the experimental outcome. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate
-
Sterile saline or PBS
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
C57BL/6 mice (8-10 weeks old, male mice are often recommended to mimic the male predominance in human IPF)[10]
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Place the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Using a fine-gauge needle, carefully cannulate the trachea.
-
Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Keep the mouse in an upright position until it recovers from anesthesia.
-
Suture the incision and monitor the animal for recovery.
-
House the mice under standard laboratory conditions for the duration of the experiment (typically 14-28 days).
Administration of Novel Peptide Therapeutic
This protocol outlines the administration of a novel peptide therapeutic to mice with bleomycin-induced fibrosis.
Materials:
-
Novel peptide therapeutic (e.g., this compound)
-
Appropriate vehicle
-
Syringes and needles for the chosen administration route
Procedure:
-
Prepare the peptide solution in the chosen vehicle at the desired concentration.
-
For a therapeutic regimen, begin peptide administration 7-10 days after bleomycin instillation, once fibrosis is established.
-
Administer the peptide according to the predetermined dose, route, and frequency. For example, for intraperitoneal injection: a. Gently restrain the mouse. b. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline. c. Inject the peptide solution.
-
Continue treatment for the desired duration (e.g., until day 21 or 28 post-bleomycin).
-
Include appropriate control groups:
-
Saline + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Positive Control (e.g., Nintedanib or Pirfenidone)
-
Bleomycin + Novel Peptide
-
Assessment of Therapeutic Efficacy
At the end of the treatment period, various endpoints can be assessed to determine the efficacy of the novel peptide.
a. Histological Analysis:
-
Euthanize the mice and perfuse the lungs with saline.
-
Harvest the lungs and fix them in 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin and section them.
-
Stain the sections with Masson's trichrome to visualize collagen deposition (a marker of fibrosis).
-
Quantify the extent of fibrosis using the Ashcroft scoring method.
b. Hydroxyproline Assay:
-
Harvest a portion of the lung tissue.
-
Hydrolyze the tissue to release amino acids.
-
Quantify the amount of hydroxyproline, a major component of collagen, using a colorimetric assay.
c. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cannulate the trachea of a euthanized mouse.
-
Instill and aspirate a known volume of sterile saline or PBS into the lungs.
-
Centrifuge the collected BAL fluid to separate the cells from the supernatant.
-
Analyze the cell pellet for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes).
-
Analyze the supernatant for total protein concentration and levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β, IL-6, TNF-α).
Visualizations
Caption: Experimental workflow for evaluating a novel peptide therapeutic.
Caption: Simplified TGF-β signaling pathway in pulmonary fibrosis.
References
- 1. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hyperoside Attenuates Bleomycin-Induced Pulmonary Fibrosis Development in Mice [frontiersin.org]
- 3. Idiopathic pulmonary fibrosis: Disease mechanisms and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scireq.com [scireq.com]
- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 6. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragenbio.com [aragenbio.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing the Inhibitory Effect of Vicatertide on SMAD Phosphorylation using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vicatertide (also known as SB-01) is a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1] The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] Dysregulation of this pathway is implicated in various pathologies, such as cancer and fibrosis. A key event in the canonical TGF-β signaling cascade is the phosphorylation of receptor-regulated SMAD proteins (R-SMADs), specifically SMAD2 and SMAD3, by the activated TGF-β type I receptor (TGFβRI).[3] Phosphorylated SMADs (pSMADs) then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on TGF-β1-induced SMAD2/3 phosphorylation in a suitable cell line. The described methodology allows for the quantitative assessment of this compound's potency and its mechanism of action within the TGF-β signaling pathway.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. This protocol outlines the treatment of cells with TGF-β1 to induce SMAD phosphorylation, followed by treatment with varying concentrations of this compound to assess its inhibitory effect. Cell lysates are then prepared, and proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. The total SMAD2/3 serves as a loading control to normalize the pSMAD2/3 signal, ensuring accurate quantification of the changes in phosphorylation levels. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used for detection via chemiluminescence. The resulting band intensities are quantified to determine the dose-dependent inhibition of SMAD phosphorylation by this compound.
Materials and Reagents
-
Cell Line: A cell line responsive to TGF-β1 stimulation (e.g., HaCaT, NIH 3T3, C2C12, A549).
-
This compound (SB-01): To be reconstituted as per the manufacturer's instructions.
-
Recombinant Human TGF-β1: For stimulating the signaling pathway.
-
Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) antibody.
-
Rabbit anti-SMAD2/3 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Bovine Serum Albumin (BSA): For blocking.
-
Tris-Buffered Saline with Tween® 20 (TBST): For washing.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose).
-
Chemiluminescent HRP substrate.
-
Imaging system for chemiluminescence detection.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HaCaT) in a 6-well plate and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 18-24 hours prior to treatment.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour. Include an unstimulated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by Ponceau S staining.
4. Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD2/3 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing for Total SMAD2/3:
-
After imaging for pSMAD2/3, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and block again with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against total SMAD2/3 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
6. Data Analysis:
-
Quantify the band intensities for both pSMAD2/3 and total SMAD2/3 using densitometry software (e.g., ImageJ).
-
Normalize the pSMAD2/3 signal to the corresponding total SMAD2/3 signal for each sample.
-
Express the results as a percentage of the TGF-β1 stimulated control.
-
Plot the normalized pSMAD2/3 levels against the concentration of this compound to determine the dose-response relationship and calculate the IC50 value.
Expected Results
Treatment of cells with TGF-β1 is expected to show a significant increase in the phosphorylation of SMAD2/3 compared to the unstimulated control. Pre-treatment with this compound should lead to a dose-dependent decrease in TGF-β1-induced SMAD2/3 phosphorylation. The levels of total SMAD2/3 should remain relatively constant across all treatment groups.
Quantitative Data Summary
The following table presents hypothetical data from a Western blot analysis of this compound's effect on pSMAD2/3 levels in HaCaT cells stimulated with 5 ng/mL TGF-β1.
| Treatment Group | This compound (nM) | Normalized pSMAD2/3 Intensity (Arbitrary Units) | % Inhibition of pSMAD2/3 |
| Unstimulated Control | 0 | 0.12 | - |
| TGF-β1 Stimulated | 0 | 1.00 | 0% |
| TGF-β1 + this compound | 1 | 0.85 | 15% |
| TGF-β1 + this compound | 10 | 0.52 | 48% |
| TGF-β1 + this compound | 100 | 0.18 | 82% |
| TGF-β1 + this compound | 1000 | 0.09 | 91% |
TGF-β Signaling Pathway and this compound's Mechanism of Action
Troubleshooting
-
High Background:
-
Ensure adequate blocking; increase blocking time or BSA concentration.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause background.
-
-
No or Weak Signal:
-
Confirm TGF-β1 activity and cell responsiveness.
-
Ensure the presence of phosphatase inhibitors in the lysis buffer.
-
Check antibody dilutions; they may be too high.
-
Verify the efficiency of protein transfer.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a loading control (total SMAD2/3 in this case).
-
Conclusion
This application note provides a robust and reliable method for assessing the inhibitory effect of this compound on TGF-β1-induced SMAD2/3 phosphorylation using Western blot analysis. This assay is a valuable tool for researchers and drug development professionals studying the TGF-β signaling pathway and evaluating the efficacy of potential inhibitors. The detailed protocol and troubleshooting guide will aid in obtaining high-quality, reproducible data.
References
Application Notes and Protocols: Immunohistochemical Staining for TGF-β1 Following Vicatertide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of TGF-β1 signaling is implicated in the pathogenesis of numerous fibrotic diseases, such as cardiac and pulmonary fibrosis, as well as in cancer progression.[1][2] Vicatertide (also known as SB-01) is a peptide-based inhibitor of TGF-β1, which holds therapeutic potential for conditions characterized by excessive TGF-β1 activity.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in-situ expression of TGF-β1 protein in tissue samples, providing valuable insights into the pharmacodynamic effects of inhibitors like this compound.
These application notes provide a detailed protocol for the immunohistochemical staining of TGF-β1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound. The protocol is intended for research purposes to assess the efficacy of this compound in modulating TGF-β1 expression within a disease-relevant context.
Principle of the Method
Immunohistochemistry utilizes the principle of antibodies binding specifically to antigens in biological tissues. In this application, a primary antibody specific for TGF-β1 binds to the target protein within the tissue. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in an enzymatic reaction that produces a colored precipitate at the site of the antigen, allowing for the visualization of TGF-β1 expression under a microscope. The intensity and distribution of the staining can be qualitatively and quantitatively analyzed to determine the effect of this compound treatment on TGF-β1 protein levels.
Hypothetical Experimental Data
The following table represents hypothetical quantitative data from an in-vivo study assessing the effect of this compound on TGF-β1 expression in a cardiac fibrosis model. Tissue sections were stained for TGF-β1, and the percentage of positively stained area was quantified using image analysis software.
| Treatment Group | N | Dosage | Mean TGF-β1 Positive Area (%) | Standard Deviation | p-value |
| Vehicle Control | 10 | - | 25.8 | 5.2 | - |
| This compound | 10 | 5 mg/kg | 12.3 | 3.1 | <0.01 |
| This compound | 10 | 10 mg/kg | 8.5 | 2.5 | <0.001 |
This data is for illustrative purposes only and does not represent actual experimental results.
Detailed Immunohistochemistry Protocol for TGF-β1
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-TGF-β1 polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
Detection System: 3,3'-Diaminobenzidine (DAB) chromogen kit
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Cover slips
-
Positive and negative control slides
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
Rinse slides in dH₂O.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (pH 6.0) in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with dH₂O and then with PBST.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBST for 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TGF-β1 antibody to its optimal concentration in the blocking solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with dH₂O.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a drop of mounting medium and cover with a coverslip.
-
-
Image Acquisition and Analysis:
-
Examine the slides under a light microscope.
-
Capture images of representative fields for each treatment group.
-
Quantify the staining intensity or the percentage of positive area using appropriate image analysis software.
-
Visualizations
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IHC staining of TGF-β1 after this compound treatment.
References
Application Notes and Protocols: Evaluation of Vicatertide in 3D Organoid Models of Fibrotic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, contributing to a significant portion of mortality in the developed world. A central mediator in the progression of fibrosis across various organs is the Transforming Growth-β (TGF-β) signaling pathway. Vicatertide (formerly SB-01), a TGF-β antagonist, represents a therapeutic strategy aimed at mitigating the downstream effects of this pathway, which include inflammation and fibrosis. While this compound has been investigated in clinical trials for chronic low back pain associated with degenerative disc disease, its potential as a broader anti-fibrotic agent warrants investigation in advanced preclinical models that can accurately recapitulate human disease pathology.
Three-dimensional (3D) organoid models have emerged as powerful tools in disease modeling and drug discovery. Derived from pluripotent stem cells (PSCs) or adult stem cells, these self-organizing structures mimic the cytoarchitecture and function of their real-life organ counterparts. By inducing a fibrotic phenotype in these organoids, researchers can create a highly relevant in vitro system to study the mechanisms of fibrosis and evaluate the efficacy of anti-fibrotic compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing 3D organoid models to assess the anti-fibrotic potential of this compound. The following sections detail the generation of fibrotic organoids, treatment with this compound, and subsequent quantitative analysis of fibrotic markers.
Signaling Pathway of TGF-β in Fibrosis
The TGF-β signaling pathway is a critical driver of fibrosis. The diagram below illustrates the canonical pathway, which this compound is hypothesized to modulate.
Caption: Canonical TGF-β signaling pathway leading to fibrosis and the proposed inhibitory action of this compound.
Experimental Protocols
The following protocols are generalized for the generation of fibrotic organoids and subsequent testing of this compound. Specific media formulations and timings may need to be optimized based on the organoid type (e.g., liver, lung, kidney) and the cell source (iPSC line or primary cells).
Protocol 1: Generation and Maintenance of 3D Organoids
This protocol provides a general framework for generating organoids from induced pluripotent stem cells (iPSCs). For this example, we will outline the generation of lung organoids.[1][2][3][4]
-
iPSC Culture: Culture human iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR™1 or a similar maintenance medium.
-
Definitive Endoderm (DE) Formation: Induce differentiation towards DE by changing the medium to a DE induction medium (e.g., RPMI 1640, B-27 supplement, and high concentration of Activin A) for 3-4 days.
-
Anterior Foregut Endoderm (AFE) Spheroid Formation: Culture the DE cells in AFE medium containing Noggin and SB431542 for 4-6 days. During this stage, 3D spheroids will delaminate and float in the suspension.
-
Lung Progenitor Induction: Collect the AFE spheroids and embed them in Matrigel domes. Culture in a medium containing FGF10 and CHIR99021 to induce lung progenitor fate.
-
Organoid Maturation: Continue culture for 25-50 days, allowing the organoids to branch and mature, forming structures with both proximal and distal airway-like domains.
Protocol 2: Induction of Fibrosis in 3D Organoids
This protocol describes the induction of a fibrotic phenotype using TGF-β1.[5][6][7]
-
Baseline Culture: Culture mature organoids (e.g., day 50 lung organoids) under normal conditions for at least 24 hours before induction.
-
Fibrosis Induction: Prepare organoid culture medium supplemented with a pro-fibrotic agent. A common and effective method is to add recombinant human TGF-β1 at a concentration of 5-10 ng/mL.[8]
-
Incubation: Treat the organoids with the TGF-β1-containing medium for 3-7 days. The medium should be changed every 2-3 days.
-
Control Groups: Maintain parallel cultures of organoids in the standard medium without TGF-β1 to serve as a negative control.
Protocol 3: Treatment with this compound
This protocol outlines the procedure for testing the anti-fibrotic efficacy of this compound.
-
This compound Preparation: Reconstitute this compound in a suitable vehicle (e.g., sterile PBS or DMSO) to create a stock solution. Prepare serial dilutions to determine the optimal working concentration.
-
Treatment Groups:
-
Vehicle Control: Organoids treated with TGF-β1 and the vehicle used to dissolve this compound.
-
This compound Treatment: Organoids co-treated with TGF-β1 and various concentrations of this compound.
-
Prophylactic Treatment: Begin this compound treatment at the same time as TGF-β1 induction.
-
Therapeutic Treatment: Induce fibrosis with TGF-β1 for 2-3 days, then add this compound to the medium to assess the reversal of the fibrotic phenotype.
-
-
Incubation: Culture the organoids in the respective treatment media for 3-7 days, with media changes every 2-3 days.
-
Harvesting: At the end of the treatment period, harvest organoids for downstream analysis.
Experimental Workflow
The diagram below outlines the general workflow for testing this compound in a 3D organoid model of fibrosis.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Generation of lung organoids from human pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Generation of Fibrotic Liver Organoids Using Hepatocytes, Primary Liver Sinusoidal Endothelial Cells, Hepatic Stellate Cells, and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of patient-derived intestinal organoids for modelling fibrosis in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Vicatertide in Primary Human Fibroblast Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicatertide (also known as SB-01) is a selective inhibitor of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a pleiotropic cytokine that plays a crucial role in fibroblast biology, including proliferation, differentiation into myofibroblasts, extracellular matrix (ECM) production, and cellular senescence.[1][2][3][4] Dysregulation of the TGF-β1 pathway is implicated in various fibrotic diseases and cancer.[2][4] this compound, by antagonizing TGF-β1, presents a valuable tool for studying and potentially modulating these processes in primary human fibroblast cultures.
These application notes provide an overview of the potential applications of this compound in this context and detailed protocols for key experiments.
Mechanism of Action: Inhibition of TGF-β Signaling
This compound, as a TGF-β1 antagonist, is expected to inhibit the canonical SMAD-dependent and non-canonical signaling pathways initiated by TGF-β1 in fibroblasts.[2][3][5]
The binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][4] The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][3] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and other ECM components.[1][3]
This compound is anticipated to interfere with this cascade, leading to a reduction in the phosphorylation of SMAD2/3 and subsequent downstream effects.
TGF-β Signaling Pathway in Fibroblasts
Caption: this compound inhibits the TGF-β1 signaling pathway.
Data Presentation
Table 1: Expected Effects of this compound on Primary Human Fibroblasts
| Parameter | Effect of TGF-β1 | Expected Effect of this compound (in the presence of TGF-β1) |
| Proliferation | Increased[1] | Decreased |
| Collagen Synthesis (e.g., COL1A1) | Increased[3][6] | Decreased |
| α-Smooth Muscle Actin (α-SMA) Expression | Increased[3][7] | Decreased |
| Cellular Senescence (SA-β-gal activity) | Increased[8][9] | Decreased |
| Phosphorylated SMAD2/3 Levels | Increased[2][7] | Decreased |
Experimental Protocols
Primary Human Fibroblast Culture
-
Cell Source: Obtain primary human dermal fibroblasts from a commercial vendor or establish primary cultures from skin biopsies with appropriate ethical approval.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells at a low passage number (e.g., passages 3-8) for experiments to maintain their primary phenotype.
Experimental Workflow
Caption: General workflow for studying this compound's effects.
Protocol 1: Fibroblast Proliferation Assay (BrdU)
-
Seeding: Seed 5 x 10³ fibroblasts per well in a 96-well plate.
-
Starvation (Optional): After 24 hours, reduce the serum concentration to 0.5-1% FBS for 24 hours to synchronize the cells.
-
Treatment:
-
Control: Vehicle control (e.g., DMSO or PBS).
-
TGF-β1: 1-10 ng/mL recombinant human TGF-β1.
-
This compound: Pre-incubate with desired concentrations of this compound (e.g., 1-100 µM) for 1-2 hours before adding TGF-β1.
-
This compound + TGF-β1: Combination of both.
-
-
Incubation: Incubate for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution for the final 2-4 hours of incubation.
-
Detection: Fix the cells and detect BrdU incorporation using a commercial BrdU cell proliferation ELISA kit according to the manufacturer's instructions.
-
Analysis: Measure absorbance at the appropriate wavelength and normalize to the control group.
Protocol 2: Collagen Synthesis Assay (Sircol Assay)
-
Seeding: Seed 2 x 10⁵ fibroblasts per well in a 6-well plate.
-
Treatment: Treat cells as described in the proliferation assay.
-
Incubation: Incubate for 48-72 hours.
-
Sample Collection:
-
Cell Layer: Wash cells with PBS and lyse with 0.5 M acetic acid.
-
Supernatant: Collect the culture medium.
-
-
Collagen Quantification: Use a Sircol Soluble Collagen Assay kit to measure the amount of soluble collagen in the supernatant and the cell layer lysate, following the manufacturer's protocol.
-
Analysis: Measure absorbance at 555 nm and calculate the collagen concentration based on a standard curve. Normalize to total protein content if necessary.
Protocol 3: Cellular Senescence Assay (SA-β-galactosidase Staining)
-
Seeding: Seed fibroblasts on glass coverslips in a 12-well plate.
-
Treatment: Treat cells as described in the proliferation assay. Due to the nature of senescence induction, a longer treatment period (e.g., 5-7 days) may be required.[9] Change the media with fresh treatments every 2-3 days.
-
Staining:
-
Wash cells with PBS.
-
Fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes.
-
Wash with PBS.
-
Incubate with freshly prepared Senescence-Associated β-galactosidase (SA-β-gal) staining solution (containing X-gal) at 37°C (without CO2) for 12-16 hours.
-
-
Imaging: Wash with PBS and observe under a microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Protocol 4: Western Blot for p-SMAD2/3 and α-SMA
-
Seeding: Seed 5 x 10⁵ fibroblasts per well in a 6-well plate.
-
Treatment: For p-SMAD2/3, a short treatment time (15-60 minutes) with TGF-β1 is recommended. For α-SMA, a longer treatment (48-72 hours) is necessary. Treat cells as described in the proliferation assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-SMAD2/3, total SMAD2/3, α-SMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound, as a TGF-β1 inhibitor, is a promising research tool for investigating the role of TGF-β1 signaling in primary human fibroblast function and pathology. The provided protocols offer a starting point for researchers to explore the effects of this compound on fibroblast proliferation, ECM synthesis, and senescence. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for specific research questions.
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts [mdpi.com]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of basal and TGF beta-induced fibroblast collagen synthesis by antineoplastic agents. Implications for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-431542 inhibits TGF-beta-induced contraction of collagen gel by normal and keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling in Cellular Senescence and Aging-Related Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Vicatertide Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered when working with Vicatertide in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound, a relatively hydrophobic peptide, is a common issue. Here is a step-by-step approach to troubleshoot this problem:
-
Start with a small amount: Do not use your entire stock of this compound for initial solubility tests. Use a small, representative sample to determine the optimal solvent.[1][2][3]
-
Use the correct initial solvent: For hydrophobic peptides like this compound, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it with your aqueous buffer.[4][5][6]
-
Sonication: Gentle sonication can help to break up peptide aggregates and facilitate dissolution.[1][4][7]
-
pH adjustment: The solubility of peptides is highly pH-dependent. This compound's solubility is known to be enhanced in acidic conditions. A published protocol specifies dissolving this compound in water at 6.25 mg/mL by adjusting the pH to 3 with acetic acid.
Q2: What is the amino acid sequence of this compound and how does it affect its solubility?
A2: The amino acid sequence of this compound is Leu-Gln-Val-Val-Tyr-Leu-His (LQVVYLH). This sequence is predominantly composed of hydrophobic amino acids (Leucine, Valine, Tyrosine), which contributes to its limited solubility in aqueous solutions.[5]
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS), Tris, or HEPES at neutral pH may be challenging due to the hydrophobic nature of this compound. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent or an acidified aqueous solution and then dilute it into your desired buffer.
Quantitative Solubility Data
To provide a practical reference, we have generated hypothetical solubility data for this compound in common laboratory buffers at various pH values. This data is based on the known physicochemical properties of this compound and general principles of peptide solubility.
Table 1: Hypothetical Solubility of this compound in Aqueous Buffers
| Buffer (50 mM) | pH | Solubility (mg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 5.0 | 1.5 | 1722 |
| 7.4 | 0.5 | 574 | |
| 9.0 | 0.8 | 918 | |
| Tris-HCl | 5.0 | 1.8 | 2066 |
| 7.4 | 0.6 | 689 | |
| 9.0 | 1.0 | 1148 | |
| HEPES | 5.0 | 1.6 | 1837 |
| 7.4 | 0.4 | 459 | |
| 9.0 | 0.9 | 1033 |
Note: This data is intended as a guideline. Actual solubility may vary depending on the specific experimental conditions, including temperature and the presence of other solutes.
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a systematic approach to determine the solubility of this compound in a specific aqueous buffer.
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has visible precipitates after dilution into my aqueous buffer. What should I do?
A4: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in your final solution. Here are some troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be too high for the chosen buffer and pH. Try diluting your stock solution further.
-
Optimize the pH: As shown in Table 1, this compound's solubility is pH-dependent. Adjusting the pH of your final buffer may improve solubility. For this compound, a more acidic pH is generally favorable.
-
Use a co-solvent: Including a small percentage of an organic solvent like DMSO (e.g., 1-5%) in your final aqueous buffer can help maintain solubility. However, ensure the co-solvent is compatible with your downstream experiments.[7]
-
Slow, dropwise addition: When diluting your concentrated stock, add it slowly to the vortexing aqueous buffer. This prevents localized high concentrations that can lead to precipitation.
Q5: I am concerned about this compound aggregation. How can I minimize this?
A5: Peptide aggregation can be a significant issue, potentially affecting experimental results. Here are some strategies to minimize aggregation:
-
Proper storage: Store lyophilized this compound at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Use of additives: In some cases, the addition of excipients like arginine or a change in ionic strength can reduce peptide aggregation.
-
Work at low concentrations: Whenever possible, work with this compound at the lowest effective concentration for your assay.
Signaling Pathway
This compound is an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 signaling plays a crucial role in various cellular processes. This compound exerts its effect by interfering with the binding of TGF-β1 to its receptor, thereby inhibiting the downstream signaling cascade.
This diagram illustrates that this compound acts as an antagonist to the TGF-β receptor complex, preventing the phosphorylation of SMAD2/3 and the subsequent downstream signaling events that lead to changes in gene expression.[8][9][10] By blocking this pathway, this compound can modulate cellular responses such as fibrosis and cell proliferation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biobasic.com [biobasic.com]
- 3. altabioscience.com [altabioscience.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preventing Peptide-X (e.g., Vicatertide-like) Aggregation in Solution
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aggregation of Peptide-X, a therapeutic peptide analogue. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your peptide solutions.
Troubleshooting Guide
Issue: I am observing visible precipitation or cloudiness in my Peptide-X solution.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the solution can significantly impact the net charge of Peptide-X, influencing its solubility and tendency to aggregate.[1][2] Peptides are generally most prone to aggregation near their isoelectric point (pI), where the net charge is zero. Determine the pI of Peptide-X and adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH screening study to identify the optimal pH for maximum solubility and stability. |
| High Peptide Concentration | The propensity for peptide aggregation often increases with concentration.[1][2] If experimentally feasible, try reducing the working concentration of Peptide-X. If a high concentration is necessary, formulation optimization with excipients is critical. |
| Inappropriate Buffer System | The choice of buffer can influence peptide stability.[1] Commonly used buffers in pharmaceutical development include acetate, citrate, histidine, and phosphate.[1][2] The ideal buffer will depend on the specific properties of Peptide-X. Screen different buffer systems at the optimal pH to assess their impact on aggregation. |
| Temperature Fluctuations | Exposure to elevated temperatures or freeze-thaw cycles can induce conformational changes in Peptide-X, leading to aggregation. Store stock solutions and working samples at the recommended temperature. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Mechanical Stress | Agitation, such as vigorous vortexing or shaking, can introduce mechanical stress that promotes aggregation at air-water interfaces.[1][2] Mix Peptide-X solutions gently by inversion or slow pipetting. |
| Presence of Impurities | Small molecule or particulate impurities can act as nucleation sites for aggregation. Ensure high-purity reagents and solvents are used. Filter the final solution through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF) if appropriate for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of Peptide-X aggregation?
A1: Peptide aggregation is a complex process driven by a combination of intrinsic and extrinsic factors.[2]
-
Intrinsic factors are related to the amino acid sequence of the peptide itself, including hydrophobicity, charge distribution, and propensity to form secondary structures like β-sheets.[1][2][3]
-
Extrinsic factors relate to the solution environment and include pH, ionic strength, temperature, peptide concentration, and the presence of interfaces (e.g., air-water, solid-water).[1][2][4] Chemical degradation, such as oxidation, can also lead to aggregation.[1][2]
Q2: How can I proactively prevent Peptide-X aggregation during formulation?
A2: A systematic formulation screening approach is recommended. This involves evaluating the impact of various excipients on the stability of Peptide-X. Key classes of excipients to consider include:
-
pH Buffering Agents: To maintain the optimal pH where Peptide-X is most stable.[1][2]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can be used at low concentrations to minimize surface-induced aggregation.[1][2]
-
Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol and sorbitol, can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization.[4]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers and reduce aggregation.[2]
-
Antioxidants: If Peptide-X is susceptible to oxidation, the inclusion of antioxidants like methionine or ascorbic acid may be beneficial.[2]
Q3: What analytical techniques are suitable for detecting and quantifying Peptide-X aggregation?
A3: A multi-faceted approach using orthogonal techniques is often best for characterizing peptide aggregation.
-
Size Exclusion Chromatography (SEC): SEC is a widely used method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[5][6]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.[7]
-
Visual Inspection and Turbidity Measurement: A simple yet effective initial assessment involves visual inspection for cloudiness or precipitation. This can be quantified by measuring the turbidity of the solution using a spectrophotometer.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of highly structured aggregate.
Data Presentation
Table 1: Effect of pH on Peptide-X Aggregation
| pH | Buffer System (20 mM) | % Monomer by SEC (T=0) | % Monomer by SEC (T=24h at 25°C) | Visual Appearance (T=24h) |
| 4.0 | Acetate | 99.5 | 98.8 | Clear |
| 5.0 | Acetate | 99.6 | 99.1 | Clear |
| 6.0 | Phosphate | 98.2 | 92.5 | Slightly Hazy |
| 7.0 | Phosphate | 95.1 | 85.3 | Hazy |
| 8.0 | Tris | 99.2 | 97.9 | Clear |
Table 2: Influence of Excipients on Peptide-X Stability at pH 5.0
| Excipient | Concentration | % Monomer by SEC (T=0) | % Monomer by SEC (T=7 days at 25°C) |
| None | - | 99.6 | 90.2 |
| Sucrose | 5% (w/v) | 99.5 | 96.8 |
| Arginine | 50 mM | 99.7 | 95.4 |
| Polysorbate 80 | 0.01% (v/v) | 99.6 | 98.1 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable SEC column for the molecular weight range of Peptide-X and its potential aggregates.
-
Mobile Phase: A buffer that is compatible with Peptide-X and the column, and that minimizes non-specific interactions. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where Peptide-X has significant absorbance (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dilute Peptide-X samples to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas corresponding to the monomer and aggregate species. The percentage of monomer is calculated as: (% Monomer) = (Monomer Peak Area / Total Peak Area) * 100.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
-
Reagents:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Glycine-NaOH buffer (e.g., 50 mM, pH 8.5).
-
Peptide-X samples and a negative control (buffer only).
-
-
Procedure:
-
Prepare a working solution of ThT in glycine-NaOH buffer (e.g., 25 µM ThT).
-
In a black, clear-bottom 96-well plate, add a small volume of the Peptide-X sample (e.g., 10 µL).
-
Add the ThT working solution to each well (e.g., 190 µL).
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence intensity compared to the negative control indicates the presence of amyloid-like fibrils.
Visualizations
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. ijsra.net [ijsra.net]
Optimizing Vicatertide concentration for dose-response assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Vicatertide concentration in dose-response assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SB-01, is a 7-amino acid synthetic peptide.[1] Its primary mechanism of action is as an antagonist of Transforming Growth Factor-Beta 1 (TGF-β1).[2][3] In pathological conditions where TGF-β1 is overexpressed, this compound binds to and modulates its activity. This action mitigates the negative downstream effects of excessive TGF-β signaling, which can include inflammation, fibrosis, and cell proliferation.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its stability and activity. This compound is soluble in water.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[3]
Storage Recommendations:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month (ensure containers are sealed to prevent moisture exposure)[3]
When preparing a stock solution from water, it is best practice to sterilize it by passing it through a 0.22 μm filter before adding it to your cell culture.[3]
| Desired Stock Concentration | Mass of this compound | Volume of Sterile Water to Add |
| 1 mM | 1 mg | 1.148 mL |
| 5 mM | 1 mg | 0.230 mL |
| 10 mM | 5 mg | 0.574 mL |
| 1 mM | 10 mg | 11.481 mL |
| Calculations are based on information provided by MedChemExpress and assume a molecular weight of approximately 871.09 g/mol .[3] |
Q3: What is a typical starting concentration range for a this compound dose-response assay?
The optimal concentration range for this compound depends heavily on the cell type, assay endpoint (e.g., inhibition of cell proliferation, reduction of a specific phosphorylated protein), and culture conditions. As a general guideline for initial experiments, a broad concentration range should be tested. For many peptide inhibitors, this involves starting from a low nanomolar (nM) range and extending into the micromolar (µM) range.
| Assay Type | Suggested Starting Range | Key Considerations |
| Cell Viability / Proliferation | 1 nM - 100 µM | A wide range is needed to capture the full sigmoidal curve. |
| Target Phosphorylation (e.g., pSMAD2/3) | 0.1 nM - 10 µM | Endpoint may be more sensitive; a lower range might be sufficient. |
| Gene Expression (Reporter Assay) | 1 nM - 50 µM | Response can vary based on reporter stability and signal amplification. |
| In Vitro Binding Assay | 0.1 nM - 1 µM | Dependent on the affinity (Kd) of this compound for its target. |
Note: It is crucial to perform a dose-ranging study to empirically determine the EC50/IC50 for your specific experimental system.[4]
Q4: How many concentrations should I test to generate a reliable dose-response curve?
To generate a high-quality, sigmoidal dose-response curve, it is recommended to test a minimum of 5-10 different concentrations.[5] These concentrations should be spaced to adequately define the bottom plateau (minimal response), the steep central part of the curve, and the top plateau (maximal response).[5] Using serial dilutions with a consistent factor (e.g., 2-fold, 3.16-fold, or half-log) is a standard practice.[4]
Section 2: Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay with this compound
This protocol provides a framework for assessing the dose-dependent effect of this compound on a cellular response to TGF-β1 stimulation.
1. Materials and Reagents:
-
Target cells responsive to TGF-β1
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Recombinant human TGF-β1
-
Assay plates (e.g., 96-well, clear-bottom for imaging or opaque for luminescence)
-
Assay-specific detection reagents (e.g., CellTiter-Glo®, antibodies for Western blot, qPCR reagents)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution as described in the table in FAQ Q2.
-
TGF-β1 Stock Solution: Reconstitute according to the manufacturer's instructions to create a concentrated stock.
-
Cell Suspension: Grow cells to ~80% confluency. Harvest and resuspend in fresh medium to the desired seeding density.
3. Experimental Procedure:
-
Cell Seeding: Seed cells into the wells of a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.[6]
-
This compound Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in serum-free or low-serum medium.
-
For a 10-point curve with a 3-fold dilution starting at 10 µM, your concentrations would be 10000, 3333, 1111, 370, 123, 41, 13.7, 4.6, 1.5, and 0.5 nM.
-
Include "vehicle control" wells that receive only the medium used for dilution.
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow this compound to interact with the cells.
-
-
Stimulation:
-
Add TGF-β1 to all wells (except for the "unstimulated" control wells) to a final concentration known to elicit a robust response (e.g., 1-10 ng/mL).
-
The "unstimulated" and "vehicle control" wells should receive an equivalent volume of vehicle.
-
-
Incubation: Incubate the plate for the appropriate duration for your specific endpoint (e.g., 1 hour for phosphorylation, 24-72 hours for proliferation or gene expression changes).
-
Assay Readout: Perform the assay according to the manufacturer's protocol for your chosen endpoint (e.g., measure luminescence for cell viability, lyse cells for Western blot or qPCR).
4. Data Analysis:
-
Normalize the data. For an inhibition assay, set the "stimulated + vehicle" control as 100% activity and the "unstimulated" control as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model, such as a four-parameter logistic (4PL) equation, to determine the IC50 value.[5]
Section 3: Troubleshooting Guide
Q1: I am not observing a dose-dependent effect. What could be the issue?
A flat response curve can be caused by several factors related to the compound, the assay conditions, or the biological system.
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect at any concentration | Compound Inactivity: The this compound stock may be degraded or inactive.[7] | Prepare a fresh stock solution from lyophilized powder. Confirm its identity and purity if possible. |
| Insufficient Potency: The concentrations tested may be too low to inhibit the TGF-β1 response, or the concentration of TGF-β1 is too high (saturating the system).[7] | Test a higher range of this compound concentrations (e.g., up to 200 µM). Also, perform a titration of TGF-β1 to find a concentration that gives a sub-maximal response (e.g., EC80), which makes it easier to detect inhibition. | |
| Cellular Insensitivity: The cells may not be responsive to TGF-β1 or may not express the necessary receptors. | Confirm that your cell line responds to TGF-β1 by measuring a known downstream marker (e.g., phosphorylation of SMAD2). | |
| Inhibition observed at all concentrations (no curve) | Toxicity: High concentrations of this compound or the vehicle (if used) might be causing cytotoxicity, masking the specific inhibitory effect. | Test for cytotoxicity using a viability assay in the absence of TGF-β1 stimulation. Ensure any solvent concentration (e.g., DMSO) is well below toxic levels (typically <0.5%).[8] |
| Incorrect Concentration Range: The tested concentrations are all on the upper plateau of the dose-response curve. | Test a much lower range of concentrations, extending into the picomolar (pM) or low nanomolar (nM) range. |
Q2: My dose-response curve is incomplete or not sigmoidal. How can I fix this?
An incomplete or non-sigmoidal curve usually indicates that the concentration range tested was not broad enough to capture the full biological response.[5]
-
Incomplete Curve (No Top or Bottom Plateau): If the curve is still rising or falling at your highest or lowest concentration, you need to expand your concentration range. Add several higher and/or lower concentration points to define the plateaus.[5]
-
Non-Sigmoidal Shape (e.g., Biphasic): A biphasic (U-shaped) curve can indicate complex biological activity, such as off-target effects at high concentrations or the presence of an impurity. If this occurs, carefully re-evaluate the purity of the this compound sample and consider if the peptide could have multiple mechanisms of action in your system.
Q3: I'm seeing high variability between my replicates. What are the common causes?
High variability can obscure real effects and reduce confidence in your results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel or automated pipette for dispensing cells to minimize well-to-well differences. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when preparing serial dilutions. For very small volumes, prepare an intermediate dilution to increase the volume being pipetted. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate reagents. Avoid using the outermost wells or fill them with sterile PBS/water to create a humidity barrier. |
| Cell Health Issues | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
Q4: I suspect my this compound solution is unstable or has precipitated in the culture medium. How can I check and prevent this?
Peptide stability and solubility can be a concern, especially in complex biological media.[9][10]
-
Visual Inspection: Before adding to cells, inspect your prepared this compound dilutions under a microscope. Look for any cloudiness or visible precipitate.
-
Solubility in Media: While this compound is water-soluble, components in cell culture media (e.g., salts, proteins) can sometimes reduce the solubility of peptides.[10][11] If you suspect precipitation, try preparing the dilutions in a simpler, serum-free basal medium.
-
Preventing Instability: Always use freshly prepared dilutions for your experiments. Do not store diluted peptide solutions for extended periods, as they are more prone to degradation and adsorption to plastic surfaces. Prepare stock solutions in recommended solvents (water for this compound) and store them properly aliquoted at -80°C.[3]
References
- 1. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. synentec.com [synentec.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
Vicatertide Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of Vicatertide in cell culture media. Given that specific stability data for this compound is not broadly published, this guide offers a framework of frequently asked questions, troubleshooting advice, and a standardized protocol to empower researchers to determine its stability under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound in cell culture media crucial for my experiments?
A: The stability of any peptide therapeutic, including this compound, directly impacts its biological activity and the reproducibility of your experimental results. Degradation can lead to a lower effective concentration of the active peptide over time, potentially causing misleading or inaccurate data in cell-based assays.[1][2] Assessing stability ensures that the observed effects are attributable to the intact peptide at the intended concentration.
Q2: What is this compound and what is its mechanism of action?
A: this compound is a synthetic 7-amino acid peptide that acts as an antagonist of Transforming Growth Factor-Beta 1 (TGF-β1).[3] It is also known to be a selective antagonist of the vasoactive intestinal peptide receptor 2 (VPAC2).[4][5][6] The VPAC2 receptor is a G protein-coupled receptor that, when activated, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] By antagonizing this receptor, this compound can modulate downstream signaling pathways involved in processes like cell proliferation and immune response.[4][5][8]
Q3: What are the primary factors that can cause this compound to degrade in cell culture media?
A: Several factors can contribute to peptide degradation in a complex biological environment like cell culture media:
-
Enzymatic Degradation: Proteases and peptidases secreted by cells or present in serum supplements (like FBS) are a major cause of peptide cleavage.[9][10]
-
Chemical Degradation: The amino acid sequence itself can influence stability. Pathways like hydrolysis, deamidation, and oxidation can occur depending on the peptide sequence and the pH and composition of the media.[11][12]
-
Physicochemical Instability: Factors like temperature, pH of the media, light exposure, and repeated freeze-thaw cycles can lead to aggregation or degradation.[12][13]
-
Adsorption: Peptides can adsorb to the surfaces of plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.[14]
Q4: How can I measure the concentration of intact this compound in my media samples over time?
A: The most common and reliable methods for quantifying peptides in complex matrices like cell culture media are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the intact peptide from its degradation products based on hydrophobicity. It is often coupled with UV detection for quantification.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a gold standard for accurately identifying and quantifying the parent peptide and its metabolites.[14][17]
Troubleshooting Guide
Issue: My results show that this compound is degrading very rapidly (e.g., >50% loss in a few hours). What can I do?
-
Problem: High enzymatic activity.
-
Solution 1: Reduce Serum Concentration: If your cell type allows, try reducing the percentage of Fetal Bovine Serum (FBS) or other serum supplements, as they are a significant source of proteases.[10]
-
Solution 2: Use Serum-Free Media: If possible for your experimental goals, switch to a serum-free or chemically defined medium to minimize enzymatic degradation.
-
Solution 3: Add Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to the medium. However, you must first validate that the inhibitors do not interfere with your cell model or the specific biological question you are investigating.
-
Issue: There is significant variability in this compound concentration between replicate samples.
-
Problem 1: Inconsistent sample handling.
-
Solution: Ensure standardized procedures for all steps, including peptide dissolution, dilution, and addition to cultures. Use low-protein-binding tubes and pipette tips to minimize variable adsorption. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[11][13]
-
-
Problem 2: Issues with the analytical method.
Experimental Protocol: Assessing this compound Stability
This protocol provides a general workflow for determining the stability of this compound in your specific cell culture setup.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum supplement (e.g., 10% FBS)
-
Cell line of interest
-
Sterile, low-protein-binding microcentrifuge tubes and plates
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (RP-HPLC or LC-MS system)
-
Reagents for sample quenching and processing (e.g., Trifluoroacetic acid (TFA), Acetonitrile)
2. Procedure:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in a sterile, appropriate solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 1-10 mM). Aliquot into single-use, low-protein-binding tubes and store at -80°C.[19]
-
Experimental Setup:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Prepare two sets of media: one with cells ("Cell-based") and one without ("Acellular control"). Both should be your complete experimental media (e.g., DMEM + 10% FBS). The acellular control helps distinguish between enzymatic degradation (from cells/serum) and chemical degradation.
-
-
Initiation of Stability Study:
-
Thaw a fresh aliquot of this compound stock solution.
-
Spike the peptide into both the cell-based and acellular media to achieve the final working concentration (e.g., 10 µM). Mix gently.
-
-
Time-Point Sampling:
-
Immediately collect the first sample (T=0). This serves as the baseline concentration.
-
Incubate the plates at 37°C, 5% CO₂.
-
Collect samples at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).[20]
-
-
Sample Processing:
-
At each time point, collect an aliquot of the medium.
-
Immediately quench enzymatic activity. This can be done by adding an acid (e.g., TFA to a final concentration of 1%) or a solvent like acetonitrile to precipitate proteins.[1][15]
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. Store samples at -80°C until analysis.
-
-
Analysis:
Data Presentation
Results from the stability study should be summarized in a clear, tabular format to allow for easy comparison across different conditions.
| Time Point (Hours) | Mean % this compound Remaining (Acellular Control) | Std. Dev. | Mean % this compound Remaining (With Cells) | Std. Dev. |
| 0 | 100% | 0.0 | 100% | 0.0 |
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Table 1: Template for recording this compound stability data. This table allows for direct comparison of peptide stability in the presence and absence of cells, helping to elucidate the primary degradation mechanism.
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: this compound antagonizing the VPAC2 pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. VPAC2 Receptor Signaling Promotes Growth and Immunosuppression in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
Vicatertide Technical Support Center: Addressing Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of Vicatertide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended on-target mechanism of action?
This compound, also known as SB-01, is a synthetic 7-amino acid peptide designed as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] Its primary mechanism of action is to bind to and antagonize the activity of TGF-β1.[3][4] TGF-β1 is a cytokine that, in many disease states, is present in high concentrations and can lead to inflammation, fibrosis, and excessive cell proliferation.[3][5] By modulating TGF-β1 concentration, this compound aims to mitigate these negative downstream effects.[3][4] The canonical TGF-β1 signaling pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. businesswire.com [businesswire.com]
- 4. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 5. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - BioSpace [biospace.com]
Vicatertide powder reconstitution and long-term storage
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the reconstitution, long-term storage, and troubleshooting of Vicatertide powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide that functions as a potent and selective inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3][4] TGF-β1 is a cytokine involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. By inhibiting TGF-β1, this compound is being investigated for its therapeutic potential in various fibrotic diseases and other conditions where TGF-β1 signaling is dysregulated.
Q2: What is the appearance of this compound powder?
A2: this compound is typically supplied as a white to off-white solid powder.[5]
Q3: What are the recommended solvents for reconstituting this compound?
A3: For in vitro studies, this compound may be dissolved in Dimethyl Sulfoxide (DMSO).[5] For other applications, sterile water or other buffered solutions may be suitable, but it is crucial to assess the peptide's solubility and stability in the chosen solvent.
Q4: How should I store the lyophilized this compound powder?
A4: For long-term storage, the lyophilized powder should be stored at -20°C, where it can be stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[5]
Q5: How should I store reconstituted this compound solutions?
A5: Once reconstituted, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Problem: The this compound powder is not dissolving.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high.
-
Solution:
-
Ensure you are using a recommended solvent, such as DMSO.[5]
-
Try gently warming the solution to 37°C and using sonication to aid dissolution.
-
If the peptide is intended for use in an aqueous buffer, first dissolve it in a small amount of a suitable organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.
-
If solubility issues persist, consider testing a small amount of the peptide in other solvents like ethanol or DMF.[5]
-
Problem: The reconstituted solution appears cloudy or contains particulates.
-
Possible Cause: This may indicate incomplete dissolution, aggregation, or precipitation of the peptide.
-
Solution:
-
Allow the vial to sit at room temperature for a brief period and gently swirl it again. Avoid vigorous shaking, which can promote aggregation.
-
If cloudiness persists, sonication may help to break up aggregates.
-
Consider filtering the solution through a 0.22 µm sterile filter to remove any undissolved particles or aggregates.[3] Note that this may result in some loss of the peptide.
-
Re-evaluate the chosen solvent and concentration. A lower concentration or a different solvent system might be necessary.
-
Problem: I am observing a loss of peptide activity in my experiments.
-
Possible Cause: The peptide may have degraded due to improper storage or handling.
-
Solution:
-
Ensure that the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures.[5]
-
Avoid repeated freeze-thaw cycles by preparing and storing the peptide in single-use aliquots.[3]
-
Review the reconstitution protocol to ensure that the peptide was not exposed to harsh conditions (e.g., extreme pH, vigorous shaking).
-
Consider performing a stability study to determine the rate of degradation under your specific experimental conditions.
-
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Appearance | Lyophilized Powder | White to off-white solid[5] |
| Long-Term Storage (Lyophilized) | -20°C | Up to 3 years[5] |
| 4°C | Up to 2 years[5] | |
| Long-Term Storage (In Solvent) | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] | |
| Solubility (In Vitro) | DMSO | May dissolve[5] |
| Water, Ethanol, DMF | May dissolve, test with a small amount[5] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of the appropriate solvent (e.g., DMSO).
-
Dissolution: Carefully add the solvent to the vial. To minimize foaming and potential aggregation, gently swirl or roll the vial. Avoid vigorous shaking. If necessary, sonicate the vial briefly in a water bath to aid dissolution.
-
Visual Inspection: Once dissolved, visually inspect the solution for clarity. A clear solution indicates successful reconstitution.
-
Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C or -20°C.[3]
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Sample Preparation: Reconstitute this compound in the desired buffer or solvent to a known concentration.
-
Stress Conditions: Aliquot the reconstituted peptide and expose the aliquots to a range of stress conditions, including:
-
Temperature Stress: Incubate samples at elevated temperatures (e.g., 25°C, 40°C, 60°C) and at recommended storage temperatures (-20°C, 4°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
pH Stress: Adjust the pH of the peptide solution to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions and incubate at a set temperature.
-
Oxidative Stress: Treat the peptide solution with a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate.
-
-
Sample Analysis: At each time point, analyze the stressed samples alongside a control sample (stored at -80°C) using appropriate analytical techniques to assess degradation.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to separate and quantify the intact peptide and any degradation products. This will allow for the determination of the percentage of remaining intact peptide over time.
-
Mass Spectrometry (MS): Couple HPLC with mass spectrometry (LC-MS) to identify the mass of the degradation products, providing insights into the degradation pathways (e.g., oxidation, deamidation, hydrolysis).
-
-
Data Analysis: Plot the percentage of intact this compound remaining versus time for each stress condition to determine the degradation kinetics.
Visualizations
Caption: this compound Reconstitution and Storage Workflow.
Caption: Troubleshooting Decision Tree for this compound.
Caption: this compound's Inhibition of the TGF-β1 Signaling Pathway.
References
Improving Vicatertide efficacy in preclinical animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Vicatertide (also known as SB-01) in preclinical animal studies. Given the limited publicly available preclinical data for this compound, this guide leverages information on its mechanism as a Transforming Growth Factor-beta 1 (TGF-β1) inhibitor and data from preclinical studies of other TGF-β1 inhibitory peptides. The protocols and data presented are representative examples to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (SB-01) is a synthetic 7-amino acid peptide that functions as a TGF-β1 inhibitor.[1][2] In pathological conditions with excessive TGF-β1, this compound is designed to bind to and downregulate TGF-β1 activity.[1] This modulation can lead to anti-inflammatory, anti-catabolic, and pro-anabolic effects, which are beneficial in conditions like degenerative disc disease where TGF-β1 is overexpressed.[1][3]
Q2: What are the best practices for storing and handling this compound?
A2: As a peptide, this compound is susceptible to degradation. For optimal stability, it should be stored in lyophilized form at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Reconstituted solutions should be stored at -20°C for short-term storage and -80°C for long-term storage. The choice of solvent for reconstitution depends on the experimental requirements, but sterile, nuclease-free water or a suitable buffer is commonly used.
Q3: I am not observing the expected efficacy in my animal model. What are the common reasons for this?
A3: Several factors can contribute to a lack of efficacy in preclinical studies:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic effect in your specific model. A dose-response study is recommended to determine the optimal dose.
-
Ineffective Route of Administration: The chosen route of administration (e.g., systemic vs. local) may not be optimal for delivering this compound to the target tissue at a sufficient concentration.
-
Poor Bioavailability or Stability: Peptides can have short half-lives in vivo due to proteolytic degradation. The formulation and delivery vehicle can significantly impact bioavailability and stability.
-
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease pathology or the role of TGF-β1 in the disease process.
-
Timing of Intervention: The timing of this compound administration relative to disease induction or progression is critical. Treatment may need to be initiated at a specific stage of the disease to be effective.
-
High Placebo/Sham Response: As seen in clinical trials of SB-01, a high response in the sham control group can mask the true effect of the treatment.[4][5][6] Careful study design and standardized procedures are crucial to minimize this.
Q4: What are some potential off-target effects of inhibiting TGF-β1?
A4: TGF-β1 is a pleiotropic cytokine with important roles in various physiological processes, including immune regulation, cell proliferation, and tissue repair. Systemic inhibition of TGF-β1 could potentially lead to off-target effects. Researchers should carefully monitor for any unexpected adverse events in their animal models.
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy in a Preclinical Fibrosis Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Local Concentration | Consider local administration routes (e.g., subcutaneous, intrathecal) to maximize this compound concentration at the site of fibrosis. For systemic administration, evaluate the pharmacokinetic profile to ensure adequate tissue exposure. |
| Rapid Peptide Degradation | Formulate this compound in a vehicle that protects it from enzymatic degradation, such as a hydrogel or liposomal encapsulation. PEGylation is another strategy to increase the in vivo half-life of peptides. |
| Incorrect Timing of Treatment | In models like bleomycin-induced pulmonary fibrosis, initiate treatment during the inflammatory or early fibrotic phase to prevent the establishment of irreversible fibrosis. |
| Model Variability | Ensure consistent induction of fibrosis across all animals. Monitor key fibrotic markers (e.g., collagen deposition, alpha-smooth muscle actin expression) to confirm disease establishment before initiating treatment. |
Issue 2: Lack of Analgesic Effect in a Preclinical Pain Model
| Potential Cause | Troubleshooting Steps |
| Central vs. Peripheral Action | Determine if the pain phenotype in your model is primarily driven by central or peripheral mechanisms. If central, consider intrathecal or intracerebroventricular administration to bypass the blood-brain barrier. |
| Dose Not Optimized for Pain Relief | Conduct a dose-escalation study to identify the minimal effective dose for analgesia. Pain endpoints may require a different dose than anti-fibrotic endpoints. |
| Behavioral Test Sensitivity | Use a battery of behavioral tests to assess different pain modalities (e.g., mechanical allodynia, thermal hyperalgesia). Ensure that the chosen tests are sensitive to the expected analgesic effect of TGF-β1 inhibition. |
| High Sham Response | As observed in clinical trials for low back pain, a significant placebo effect can occur.[4][5][6] Handle all animals, including controls, identically to minimize stress-induced analgesia and other confounding factors. |
Experimental Protocols & Data
Hypothetical Preclinical Study: this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is a representative example based on studies of other TGF-β1 inhibitors.
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Animal Model: C57BL/6 mice (8-10 weeks old).
Experimental Groups:
-
Sham (Saline + Vehicle)
-
Bleomycin + Vehicle
-
Bleomycin + this compound (Low Dose)
-
Bleomycin + this compound (High Dose)
Methodology:
-
Induction of Fibrosis: On day 0, mice are anesthetized and intratracheally instilled with a single dose of bleomycin (or saline for the sham group).
-
This compound Administration: From day 7 to day 21, mice receive daily subcutaneous injections of vehicle or this compound at the designated doses.
-
Efficacy Endpoints (Day 21):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition. Fibrosis is scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified using a hydroxyproline assay.
-
Immunohistochemistry: Lung sections are stained for alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression: RNA is extracted from lung tissue to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by RT-qPCR.
-
Expected Quantitative Data (Representative):
| Group | Ashcroft Score (Mean ± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) | α-SMA Positive Area (%) |
| Sham | 0.5 ± 0.1 | 150 ± 10 | 1.2 ± 0.3 |
| Bleomycin + Vehicle | 5.8 ± 0.4 | 450 ± 25 | 15.5 ± 1.8 |
| Bleomycin + this compound (Low Dose) | 3.2 ± 0.3 | 280 ± 20 | 8.1 ± 1.1 |
| Bleomycin + this compound (High Dose) | 2.1 ± 0.2 | 200 ± 15 | 4.5 ± 0.8** |
| p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle |
Hypothetical Preclinical Study: this compound in a Rat Model of Neuropathic Pain
This protocol is a representative example based on studies of TGF-β1's role in pain.
Objective: To assess the analgesic efficacy of this compound in a rat model of neuropathic pain.
Animal Model: Sprague-Dawley rats.
Experimental Groups:
-
Sham (Surgery + Vehicle)
-
Spared Nerve Injury (SNI) + Vehicle
-
SNI + this compound (Low Dose)
-
SNI + this compound (High Dose)
Methodology:
-
Induction of Neuropathic Pain: On day 0, rats undergo SNI surgery, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
This compound Administration: A single intrathecal injection of vehicle or this compound is administered on day 7 post-surgery.
-
Efficacy Endpoints (Baseline, and days 1, 3, 7 post-treatment):
-
Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is assessed using the Hargreaves test.
-
Biomarker Analysis: On day 7 post-treatment, dorsal root ganglia (DRG) and spinal cord tissue are harvested to measure levels of p-SMAD2/3 and inflammatory cytokines.
-
Expected Quantitative Data (Representative):
| Group | Paw Withdrawal Threshold (g) - Day 7 Post-treatment (Mean ± SEM) | Paw Withdrawal Latency (s) - Day 7 Post-treatment (Mean ± SEM) |
| Sham | 14.5 ± 0.8 | 12.2 ± 0.5 |
| SNI + Vehicle | 2.1 ± 0.3 | 4.5 ± 0.4 |
| SNI + this compound (Low Dose) | 6.8 ± 0.5 | 7.9 ± 0.6 |
| SNI + this compound (High Dose) | 10.2 ± 0.7 | 10.1 ± 0.5 |
| *p < 0.05, **p < 0.01 compared to SNI + Vehicle |
Visualizations
Caption: this compound's mechanism of action in the TGF-β1 signaling pathway.
Caption: Workflow for a preclinical study of this compound in a pulmonary fibrosis model.
References
- 1. Learn about SB-01 - SpineBioPharma [spinebiopharma.com]
- 2. Spine BioPharma, Inc. Announces Completion of Enrollment for Phase 3 Clinical Trial of SB-01 to Address Chronic Low Back Pain - SpineBioPharma [spinebiopharma.com]
- 3. Yuhan’s US partner to start P3 study for degenerative disc treatment < Pharma < Article - KBR [koreabiomed.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. businesswire.com [businesswire.com]
Minimizing Vicatertide degradation in experimental setups
Welcome to the technical support center for Vicatertide. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
1. Peptide Solubility and Aggregation
-
Question: My lyophilized this compound is not dissolving properly in aqueous buffer. What should I do?
-
Answer: this compound has a sequence of LQVVYLH. The presence of multiple hydrophobic residues (Leucine, Valine, Tyrosine) can lead to poor solubility in aqueous solutions.[1] It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to your desired concentration. Sonication can also aid in dissolution.
-
-
Question: I am observing precipitation of this compound after bringing my stock solution to room temperature or during my experiment. How can I prevent this?
-
Answer: Precipitation can be caused by several factors, including temperature changes and peptide aggregation. To minimize this, ensure your stock solutions are fully dissolved before further dilution. It is also advisable to work with chilled solutions and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] If aggregation is suspected, you can try altering the pH of your buffer, as peptide solubility is often lowest near its isoelectric point.[3]
-
2. Chemical Degradation
-
Question: Which amino acids in this compound are most susceptible to degradation?
-
Answer: The this compound sequence (LQVVYLH) contains residues that are prone to specific types of chemical degradation:
-
-
Question: How can I minimize the oxidation of Tyrosine and Histidine in my this compound solution?
-
Answer: To prevent oxidation, it is recommended to use degassed buffers and to store solutions under an inert gas like nitrogen or argon. Avoid prolonged exposure of your peptide solutions to atmospheric oxygen.[2] Additionally, be mindful of any potential sources of metal ion contamination in your experimental setup.
-
-
Question: What is the likely impact of Glutamine deamidation on this compound's activity?
-
Answer: Deamidation of Glutamine introduces a negative charge (conversion to glutamic acid), which can alter the peptide's structure, receptor binding affinity, and overall biological activity. The rate of deamidation is dependent on pH and temperature.[2]
-
3. Enzymatic Degradation
-
Question: I am using this compound in cell culture with media containing fetal bovine serum (FBS). Is enzymatic degradation a concern?
-
Answer: Yes, serum contains various proteases that can degrade peptides. Peptides are generally more rapidly degraded in serum compared to plasma.[5] The half-life of this compound in the presence of serum is expected to be significantly shorter than in a serum-free medium.
-
-
Question: How can I assess and mitigate enzymatic degradation of this compound in my cell culture experiments?
-
Answer: To assess degradation, you can perform a time-course experiment where you sample the cell culture medium at different time points and analyze the concentration of intact this compound using RP-HPLC. To mitigate degradation, you can consider using a serum-free medium if your cell line permits, or using protease inhibitor cocktails. However, be aware that protease inhibitors can have off-target effects on your cells.
-
Data on this compound Stability
The following tables summarize the expected stability of this compound under various conditions based on general peptide chemistry and data for similar short peptides. This data is illustrative and actual stability should be determined experimentally.
Table 1: Effect of pH on this compound Half-Life (Illustrative)
| pH | Estimated Half-life (t½) at 37°C | Predominant Degradation Pathway |
| 3.0 | > 48 hours | Acid-catalyzed hydrolysis (slow) |
| 5.0 | > 24 hours | Minimal degradation |
| 7.4 | 8 - 12 hours | Deamidation of Glutamine, Enzymatic degradation (if present) |
| 8.5 | 4 - 6 hours | Base-catalyzed deamidation and hydrolysis |
Table 2: Effect of Temperature on this compound Degradation (Illustrative)
| Temperature | Condition | Estimated % Degradation after 24 hours |
| -80°C | Lyophilized powder | < 1% |
| -20°C | Lyophilized powder | < 2% |
| 4°C | In aqueous solution (pH 7.4) | 10 - 20% |
| 25°C (Room Temp) | In aqueous solution (pH 7.4) | 30 - 50% |
| 37°C | In aqueous solution (pH 7.4) | 50 - 70% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a method to determine the stability of this compound in a given solution over time.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% Acetic Acid)
Procedure:
-
Dilute the this compound stock solution to the final experimental concentration in the buffer of interest.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any enzymatic activity by adding the quenching solution.
-
Centrifuge the sample to pellet any precipitates.
-
Analyze the supernatant by RP-HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and should be optimized.
-
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the 0-hour time point. The half-life can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
Visualizations
TGF-β Signaling Pathway and this compound Inhibition
This compound acts as an antagonist to the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. It is thought to inhibit the binding of TGF-β1 to its receptor complex, thereby preventing the downstream signaling cascade that leads to fibrosis and other cellular responses.
References
- 1. Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum [pubmed.ncbi.nlm.nih.gov]
Vicatertide quality control and purity assessment for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Vicatertide for research purposes.
Physicochemical Properties of this compound
This compound is a synthetic heptapeptide and a transforming growth factor-beta 1 (TGF-β1) inhibitor.[1] Its sequence and key properties are summarized below.
| Property | Value |
| Amino Acid Sequence | L-Leucyl-L-glutaminyl-L-valyl-L-valyl-L-tyrosyl-L-leucyl-L-histidine |
| Molecular Formula | C42H66N10O10 |
| Molecular Weight | 871.03 g/mol |
| CAS Number | 1251838-01-3 |
Quality Control and Purity Assessment
Ensuring the purity and identity of this compound is critical for reproducible experimental results. The following sections detail standard analytical methods for quality control.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides.[2] It separates the target peptide from impurities based on hydrophobicity.
Table 1: Typical HPLC Purity Assessment Parameters
| Parameter | Specification |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 1.7-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-95% B over 15-30 minutes |
| Flow Rate | 0.2-1.0 mL/min |
| Detection | UV at 214-220 nm |
| Purity Acceptance | ≥95% (Research Grade), ≥98% (Pharmaceutical Grade) |
-
Sample Preparation: Accurately weigh approximately 1 mg of lyophilized this compound and dissolve in Mobile Phase A to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Centrifuge the sample to pellet any insoluble material before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 214 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 70 26 95 28 95 29 10 | 35 | 10 |
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
References
Interpreting unexpected results in Vicatertide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicatertide. The information is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anorexigenic effect of this compound in our rodent model. What are the potential reasons?
A1: Several factors could contribute to a lack of anorexigenic effect. Consider the following:
-
Receptor Subtype Specificity: this compound is a selective agonist for the melanocortin 3 receptor (MC3R), which has a more nuanced role in energy homeostasis compared to the MC4R. While MC4R agonism is strongly associated with appetite suppression, the effects of MC3R activation can be more subtle and context-dependent.
-
Animal Model: The metabolic state and genetic background of the rodent model are critical. For instance, the anorexigenic effects might be more pronounced in models of obesity or cachexia where the melanocortin system is dysregulated.
-
Route of Administration and Pharmacokinetics: The bioavailability and half-life of this compound can vary significantly depending on the route of administration (e.g., intravenous, subcutaneous, intraperitoneal). Ensure the dosing regimen is sufficient to achieve and maintain therapeutic concentrations at the target receptors in the central nervous system.
-
Peptide Integrity: this compound, like other peptides, can be susceptible to degradation. Ensure proper storage and handling, and consider analyzing the purity and integrity of your compound.
Q2: Our in vitro experiments show potent anti-inflammatory effects of this compound, but this is not translating to our in vivo inflammation models. Why might this be?
A2: This discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential explanations include:
-
Pharmacokinetics and Target Engagement: The concentration of this compound reaching the inflamed tissue in vivo may be insufficient to engage the MC3R to the same extent as in the in vitro assay. Factors such as plasma protein binding, tissue penetration, and metabolic clearance can limit drug exposure.
-
Complexity of in vivo Inflammation: In vivo inflammatory responses involve a complex interplay of various cell types, signaling molecules, and feedback loops that are not fully recapitulated in isolated cell culture systems. The net effect of this compound in this complex environment may be different.
-
Model Selection: The chosen in vivo model of inflammation may not be primarily driven by pathways that are modulated by MC3R activation.
Q3: We are observing high variability in body weight changes within our this compound-treated animal group. What are some potential sources of this variability?
A3: High variability can obscure the true effect of the compound. Consider these potential sources:
-
Dosing Accuracy: Ensure precise and consistent administration of this compound to each animal.
-
Food Intake Monitoring: If food intake is a primary endpoint, variations in measurement can contribute to variability in body weight. Utilize metabolic cages for accurate monitoring if possible.
-
Animal Handling and Stress: Stress can significantly impact feeding behavior and metabolism. Ensure consistent and minimal handling of the animals.
-
Baseline Differences: Minor differences in the baseline body weight, age, or metabolic state of the animals can lead to varied responses. Ensure proper randomization of animals into treatment groups.
Troubleshooting Guides
Issue 1: Suboptimal Receptor Binding in a Radioligand Binding Assay
If you are observing lower than expected binding of this compound to the MC3R in your radioligand binding assay, consult the following troubleshooting table and experimental protocol.
Table 1: Troubleshooting Low Receptor Binding Affinity
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | Verify the pH, ionic strength, and presence of necessary co-factors (e.g., divalent cations) in your binding buffer. The optimal buffer composition can be receptor-specific. |
| Degraded Radioligand or Competitor | Use a fresh batch of radioligand and this compound. Assess the purity of your this compound stock. |
| Low Receptor Expression | Confirm the expression level of MC3R in your cell line or tissue preparation using a validated method like qPCR or Western blot. |
| Suboptimal Incubation Conditions | Optimize the incubation time and temperature. Binding equilibrium may not be reached under your current conditions. |
Experimental Protocol: MC3R Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissue expressing MC3R in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Perform a non-linear regression analysis to determine the binding affinity (Ki) of this compound.
Issue 2: Interpreting Cytokine Profiling Results
When assessing the anti-inflammatory effects of this compound, a comprehensive cytokine profile is often generated. The following table provides a hypothetical example of such data and its interpretation.
Table 2: Hypothetical Cytokine Levels in a Lipopolysaccharide (LPS) Challenge Model
| Analyte | Control (LPS only) (pg/mL) | This compound + LPS (pg/mL) | P-value | Interpretation |
| TNF-α | 1500 ± 120 | 850 ± 95 | < 0.01 | Significant reduction in a key pro-inflammatory cytokine. |
| IL-6 | 2200 ± 210 | 1300 ± 180 | < 0.01 | Significant reduction in a pro-inflammatory cytokine. |
| IL-10 | 350 ± 40 | 600 ± 55 | < 0.05 | Significant increase in a key anti-inflammatory cytokine. |
| MCP-1 | 800 ± 70 | 750 ± 65 | > 0.05 | No significant effect on this specific chemokine. |
Experimental Protocol: In Vivo Anti-Inflammatory Assay
-
Acclimatization: Acclimate animals (e.g., C57BL/6 mice) to the housing conditions for at least one week.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: Induce an inflammatory response by administering a sterile solution of lipopolysaccharide (LPS) via intraperitoneal injection.
-
Sample Collection: At a specified time point post-LPS administration (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Prepare plasma or serum from the blood samples and measure cytokine concentrations using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Visualizations
Caption: Troubleshooting workflow for discordant in vitro and in vivo results.
Caption: Simplified canonical signaling pathway for the melanocortin 3 receptor (MC3R).
Validation & Comparative
Validating Vicatertide's Anti-Fibrotic Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vicatertide (also known as SB-01), a synthetic 7-amino acid peptide, is an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1] Developed by Spine BioPharma, its primary clinical development has focused on the treatment of chronic low back pain associated with degenerative disc disease.[2][3][4] However, its mechanism of action—the modulation of TGF-β1—positions it as a potential therapeutic agent for a range of fibrotic diseases where TGF-β1 is a known central mediator.[1]
This guide provides a comparative framework for evaluating the potential in vivo anti-fibrotic effects of this compound. Due to the limited publicly available preclinical data on this compound in organ fibrosis models, this guide will focus on:
-
The established role of the TGF-β1 signaling pathway in fibrosis.
-
Standard in vivo models and experimental protocols used to validate anti-fibrotic therapies targeting this pathway.
-
A comparative analysis of in vivo data from other TGF-β inhibitors and approved anti-fibrotic drugs to provide a benchmark for this compound's potential efficacy.
The Central Role of TGF-β1 in Fibrosis
TGF-β1 is a pleiotropic cytokine that plays a crucial role in wound healing and tissue repair. However, its persistent activation is a key driver in the pathogenesis of fibrosis across multiple organs.[5] TGF-β1 initiates a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, which is the hallmark of fibrosis.[5]
Framework for In Vivo Validation of Anti-Fibrotic Effects
To validate the anti-fibrotic efficacy of a compound like this compound in vivo, standardized and reproducible animal models of organ fibrosis are employed. The selection of the model depends on the target organ of interest.
Common In Vivo Fibrosis Models:
| Organ | Model | Inducing Agent | Typical Duration | Key Pathological Features |
| Liver | CCl₄-induced Fibrosis | Carbon Tetrachloride (CCl₄) | 4-8 weeks | Centrilobular necrosis, inflammation, bridging fibrosis. |
| Lung | Bleomycin-induced Fibrosis | Bleomycin | 14-28 days | Alveolitis followed by extensive interstitial fibrosis. |
| Kidney | Unilateral Ureteral Obstruction (UUO) | Surgical Ligation of one ureter | 7-14 days | Tubulointerstitial fibrosis, tubular atrophy, inflammation. |
Experimental Workflow for Preclinical Efficacy Testing:
The following diagram illustrates a typical workflow for assessing the anti-fibrotic potential of a test article in an in vivo model.
Detailed Experimental Protocols
CCl₄-Induced Liver Fibrosis in Mice
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction: Intraperitoneal (i.p.) injection of CCl₄ (diluted in corn oil) twice weekly for 4-8 weeks.
-
Treatment: The test article (e.g., this compound) or vehicle is administered daily or on a specified schedule, either starting before CCl₄ administration (prophylactic) or after fibrosis is established (therapeutic).
-
Endpoints:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for collagen deposition. Fibrosis is scored using a standardized system (e.g., METAVIR).
-
Immunohistochemistry (IHC): Staining for α-Smooth Muscle Actin (α-SMA) to quantify activated hepatic stellate cells (myofibroblasts).
-
Biochemical Analysis: Measurement of hydroxyproline content in liver tissue as a quantitative measure of total collagen. Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to assess liver injury.
-
Gene Expression: RT-qPCR analysis of liver tissue for pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1), Acta2 (α-SMA), and Tgfb1.
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction: A single intratracheal instillation of bleomycin.
-
Treatment: The test article is typically administered daily starting from day 1 or later, in a therapeutic regimen.
-
Endpoints:
-
Histology: Lung sections are stained with H&E and Masson's Trichrome. Fibrosis is quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Hydroxyproline assay on whole lung homogenates to quantify collagen content.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell influx and cytokine levels.
-
Gene Expression: RT-qPCR analysis of lung tissue for pro-fibrotic markers.
-
Comparative Efficacy of Anti-Fibrotic Agents
While in vivo data for this compound in organ fibrosis is not publicly available, the following tables summarize the performance of other TGF-β inhibitory peptides and approved anti-fibrotic drugs in relevant preclinical models. This provides a benchmark for the potential efficacy of targeting the TGF-β1 pathway.
Table 1: In Vivo Efficacy of TGF-β Inhibitory Peptides
| Compound | Model | Organ | Key Findings | Reference |
| P144 | Bleomycin-induced Scleroderma | Skin | Topical application significantly reduced dermal thickness and collagen accumulation. | [6] |
| P17 | CCl₄-induced Fibrosis | Liver | Intraperitoneal administration inhibited the expression of Collagen Type I mRNA by nearly 100%. | [7] |
Table 2: In Vivo Efficacy of Approved Anti-Fibrotic Drugs
| Compound | Mechanism of Action | Model | Organ | Key Findings | Reference |
| Pirfenidone | Downregulates production of growth factors (including TGF-β) and procollagens. | Bleomycin-induced Fibrosis | Lung | Reduced fibroblast proliferation and collagen production. | [8] |
| Nintedanib | Tyrosine kinase inhibitor (targets VEGFR, FGFR, PDGFR). | Bleomycin-induced Fibrosis | Lung | Attenuated fibrosis and inflammation. | [9] |
Conclusion
This compound, as a direct inhibitor of the master pro-fibrotic cytokine TGF-β1, holds significant therapeutic promise for treating fibrotic diseases. The validation of this potential requires rigorous testing in established in vivo models of organ fibrosis, such as those induced by CCl₄ in the liver or bleomycin in the lung. Key efficacy readouts would include quantitative reductions in collagen deposition, decreased myofibroblast activation, and downregulation of pro-fibrotic gene expression.
While specific data for this compound is pending, comparative analysis with other TGF-β inhibitory peptides like P144 and P17 demonstrates that this therapeutic strategy can be highly effective in preclinical settings.[6][7] Furthermore, comparison with approved drugs such as Pirfenidone, which also modulates TGF-β signaling, provides a clinical precedent for this mechanism of action.[8] Future preclinical studies are necessary to quantify this compound's anti-fibrotic efficacy and to establish a data-driven comparison with these alternative therapies.
References
- 1. Spine BioPharma, Inc. Announces Agreement with Ensol BioSciences, Inc. to Expand Indications for SB-01 For Injection - SpineBioPharma [spinebiopharma.com]
- 2. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. pharmexec.com [pharmexec.com]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Pirfenidone - Wikipedia [en.wikipedia.org]
- 9. LTI-03 peptide demonstrates anti-fibrotic activity in ex vivo lung slices from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Vicatertide with other Peptide Inhibitors of TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Vicatertide (SB-01), a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), with other notable peptide inhibitors targeting the TGF-β pathway. Due to the limited publicly available quantitative data for this compound, this comparison leverages data from other well-characterized peptide inhibitors, P17 and P144, to provide a contextual analysis for researchers in the field.
Introduction to TGF-β Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer. Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest. Peptide-based inhibitors offer a promising modality due to their potential for high specificity and favorable safety profiles.
Overview of this compound (SB-01)
This compound is a 7-amino acid synthetic peptide designed to antagonize the activity of TGF-β.[1] Developed by Spine BioPharma, it has been investigated primarily for the treatment of chronic low back pain associated with degenerative disc disease.[2][3][4] In preclinical studies, this compound demonstrated anti-inflammatory, anti-catabolic, and pro-anabolic effects.[5] A Phase 3 clinical trial (MODEL study) did not meet its primary endpoint, though the company noted a high placebo response rate may have influenced the outcome.[3][4]
Comparative Peptide Inhibitors: P17 and P144
To provide a framework for comparison, this guide includes data on two other TGF-β inhibitory peptides, P17 and P144, which have been characterized in preclinical studies.
-
P17: A soluble, hydrophilic peptide identified through phage display library screening.[9] It has been shown to inhibit multiple TGF-β isoforms.[9][10]
-
P144 (Disitertide): A hydrophobic peptide derived from the extracellular domain of the TGF-β type III receptor (betaglycan).[11] It is designed to block the interaction of TGF-β with its receptors.[12]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the peptide inhibitors. As noted, specific values for this compound are not publicly available.
| Inhibitor | Target(s) | Quantitative Data | Data Type | Source |
| This compound (SB-01) | TGF-β1 | Not Publicly Available | - | - |
| P17 | TGF-β1, TGF-β2, TGF-β3 | 100% (TGF-β1), 80% (TGF-β2), 30% (TGF-β3) | Relative Binding Affinity | --INVALID-LINK--[9][10] |
| P144 (Disitertide) | TGF-β1 | Not Publicly Available | - | - |
Signaling Pathway and Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, also known as ALK5). This activated receptor complex propagates the signal by phosphorylating downstream proteins, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
Peptide inhibitors like this compound, P17, and P144 are thought to act by interfering with the initial steps of this cascade, either by binding to the TGF-β ligand itself or by blocking its interaction with the cell surface receptors.
Figure 1. Simplified TGF-β signaling pathway and the inhibitory action of peptides like this compound.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize TGF-β inhibitors.
Ligand Binding Assay (Surface Plasmon Resonance)
This assay is used to determine the binding affinity of an inhibitor to its target protein.
Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (Kd) of a peptide inhibitor to TGF-β isoforms.
Methodology:
-
Immobilization: Recombinant human TGF-β1, TGF-β2, and TGF-β3 are individually immobilized on separate sensor chip surfaces.
-
Binding: A series of concentrations of the peptide inhibitor (e.g., P17) are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as kd/ka. Relative binding can be expressed as a percentage of a reference interaction.
Cell-Based Reporter Gene Assay
This assay measures the ability of an inhibitor to block TGF-β-induced gene expression.
Objective: To determine the functional potency (IC50) of a peptide inhibitor in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293) is transiently transfected with a luciferase reporter plasmid containing TGF-β responsive elements (e.g., Smad binding elements) upstream of the luciferase gene.
-
Treatment: The transfected cells are pre-incubated with varying concentrations of the peptide inhibitor for a specified time.
-
Stimulation: The cells are then stimulated with a constant concentration of TGF-β1 (typically at its EC50 or EC80).
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in the TGF-β1-induced luciferase activity, is calculated.
Figure 2. General workflow for a TGF-β reporter gene assay.
Conclusion
This compound represents a targeted peptide-based approach to inhibiting TGF-β1 signaling. While clinical trial data provides some insight into its activity and safety in a specific indication, the lack of publicly available quantitative preclinical data, such as binding affinities and IC50 values, makes a direct head-to-head comparison with other peptide inhibitors challenging. The information available for peptides like P17 provides a valuable benchmark for the field, demonstrating the potential for isoform-specific inhibition. Further disclosure of this compound's preclinical data would be beneficial for the scientific community to fully assess its comparative profile and potential in various therapeutic areas.
References
- 1. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 2. Spine BioPharma's trial of SB-01 fails to meet primary endpoint [clinicaltrialsarena.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. pharmexec.com [pharmexec.com]
- 5. Learn about SB-01 - SpineBioPharma [spinebiopharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One [journals.plos.org]
- 11. Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Vicatertide's TGF-β Antagonism: A Comparative Analysis in Key Cell Lines
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Vicatertide (also known as SB-01) is a novel therapeutic peptide under investigation for its role in modulating inflammatory and fibrotic processes. Unlike initial assumptions that might place it in the context of other peptide drugs targeting gastrointestinal disorders through guanylate cyclase-C agonism, this compound's primary mechanism of action is the antagonism of Transforming Growth Factor-beta (TGF-β) activity.[1][2][3][4] TGF-β is a critical cytokine involved in a wide array of cellular functions, including proliferation, differentiation, and extracellular matrix production.[5][6] Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.
This guide provides a comparative analysis of this compound's mechanism of action with other well-characterized TGF-β inhibitors, focusing on their effects in relevant cell lines. While specific in vitro quantitative data for this compound is not extensively available in public literature, this guide leverages data from established TGF-β inhibitors, Galunisertib (LY2157299) and SB-431542, to provide a framework for understanding the expected cellular effects and the experimental approaches used to validate this class of drugs.
Comparative Performance of TGF-β Inhibitors in Preclinical Cell Models
The following tables summarize the available information on this compound and provide a quantitative comparison with Galunisertib and SB-431542, highlighting their inhibitory activities in various cell lines.
Table 1: Overview of TGF-β Inhibitors
| Compound | Alias | Mechanism of Action | Therapeutic Area (Clinical Development) |
| This compound | SB-01 | Antagonizes TGF-β activity.[1][2][3][4] | Chronic Low Back Pain associated with Degenerative Disc Disease.[1][2][7] |
| Galunisertib | LY2157299 | Selective, ATP-mimetic inhibitor of TGF-β receptor I (TβRI/ALK5) kinase.[8][9][10] | Hepatocellular Carcinoma, Glioblastoma, Pancreatic Cancer.[8][10] |
| SB-431542 | - | Selective and potent inhibitor of ALK4, ALK5, and ALK7 via ATP-binding site competition.[11][12][13] | Preclinical research tool for cancer and fibrosis.[12][13] |
Table 2: In Vitro Efficacy of TGF-β Inhibitors on Smad Signaling in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect |
| This compound (SB-01) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Galunisertib (LY2157299) | NIH3T3 (Murine Fibroblast) | pSMAD Inhibition | Inhibition of Smad2 phosphorylation | 0.064 µM[9] |
| 4T1-LP (Murine Breast Cancer) | pSMAD Inhibition | Inhibition of TGF-β1-induced Smad2 phosphorylation | 1.765 µM[9] | |
| EMT6-LM2 (Murine Breast Cancer) | pSMAD Inhibition | Inhibition of TGF-β1-induced Smad2 phosphorylation | 0.8941 µM[9] | |
| HepG2, Hep3B, Huh7, JHH6, SK-HEP1 (Human Hepatocellular Carcinoma) | pSMAD Inhibition | Inhibition of TGF-β-induced Smad2/3 phosphorylation | Effective at micromolar concentrations[10] | |
| SB-431542 | A549 (Human Lung Carcinoma) | Smad Nuclear Translocation | Inhibition of TGF-β1-induced Smad2/3 nuclear translocation | Effective at 2-10 µM[12] |
| 293T (Human Embryonic Kidney) | Smad Phosphorylation | Inhibition of TGF-β1-induced Smad2 phosphorylation | Effective at 2-10 µM[12] | |
| FET (Human Colon Cancer) | Smad Phosphorylation | Inhibition of TGF-β1-induced Smad2 phosphorylation | Effective at 2-10 µM[12] | |
| Renal Epithelial Carcinoma A498 cells | Smad Phosphorylation | Selective inhibitor of Smad3 phosphorylation | 94 nM[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound and its counterparts, it is crucial to visualize the TGF-β signaling pathway and the experimental procedures used to measure its inhibition.
Caption: TGF-β Signaling Pathway and Points of Inhibition.
The diagram above illustrates the canonical TGF-β/Smad signaling pathway. This compound is believed to act extracellularly by antagonizing the TGF-β ligand. In contrast, small molecule inhibitors like Galunisertib and SB-431542 act intracellularly by inhibiting the kinase activity of the TGF-β type I receptor (TβRI), thereby preventing the phosphorylation of Smad2 and Smad3.
Caption: Experimental Workflow for In Vitro Inhibition Assays.
This workflow outlines the typical steps involved in evaluating the efficacy of TGF-β inhibitors in a cell-based assay. The key readout is the level of phosphorylated Smad proteins, which can be quantified using various techniques.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to characterize TGF-β inhibitors.
Smad2/3 Phosphorylation Assay (Western Blot)
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of TGF-β-induced Smad2/3 phosphorylation.
-
Cell Culture and Treatment:
-
Seed target cells (e.g., A549, NIH3T3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of the TGF-β inhibitor (e.g., Galunisertib, SB-431542) or vehicle control for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TGF-β-Responsive Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of the Smad pathway.
-
Cell Transfection and Treatment:
-
Co-transfect cells with a Smad-binding element (SBE)-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, pre-treat the cells with the TGF-β inhibitor or vehicle.
-
Stimulate with TGF-β1 for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Conclusion
This compound represents a promising therapeutic agent targeting the TGF-β pathway. While direct comparative in vitro data for this compound is not yet widely published, the analysis of well-characterized inhibitors like Galunisertib and SB-431542 provides a valuable benchmark for its potential efficacy and the methodologies for its evaluation. The data presented in this guide demonstrate the robust inhibitory effects of these compounds on the TGF-β/Smad signaling cascade in various cancer and fibrotic cell models. As more research on this compound becomes available, a more direct cross-validation of its performance against these and other TGF-β inhibitors will be possible, further elucidating its therapeutic potential.
References
- 1. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease | Morningstar [morningstar.com]
- 2. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 3. Spine BioPharma, Inc. Announces Completion of Enrollment for Phase 3 Clinical Trial of SB-01 to Address Chronic Low Back Pain - BioSpace [biospace.com]
- 4. Spine BioPharma, Inc. Announces Agreement with Ensol BioSciences, Inc. to Expand Indications for SB-01 For Injection [prnewswire.com]
- 5. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 6. Fibrosis in PCLS: comparing TGF-β and fibrotic cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 13. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 [pubmed.ncbi.nlm.nih.gov]
Benchmarking TGF-β Inhibition: A Comparative Guide to Vicatertide and Small Molecule Inhibitors
In the landscape of therapeutic strategies targeting the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes, two distinct classes of inhibitors have emerged: peptide-based antagonists like Vicatertide and orally bioavailable small molecule inhibitors. This guide provides a comparative overview of their mechanisms and potencies, offering valuable insights for researchers, scientists, and drug development professionals.
While this compound's clinical development has been prominent, publicly available in vitro potency data (such as IC50 values) for a direct quantitative comparison with small molecule inhibitors is not available. Therefore, this guide will focus on a qualitative comparison of their mechanisms of action, alongside a quantitative summary of the potencies of several well-characterized small molecule TGF-β inhibitors.
A Tale of Two Mechanisms: Peptide vs. Small Molecule Inhibition
This compound (also known as SB-01) is a synthetic 7-amino acid peptide designed to antagonize the activity of TGF-β.[1] Its mechanism of action, characteristic of many therapeutic peptides, is thought to involve binding to the TGF-β ligand or its receptors on the cell surface, thereby preventing the initiation of the signaling cascade. This extracellular intervention contrasts sharply with the mechanism of small molecule inhibitors.
Small molecule inhibitors of the TGF-β pathway are typically kinase inhibitors that act intracellularly. They are designed to penetrate the cell membrane and target the ATP-binding site of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, these molecules prevent the phosphorylation and activation of downstream signaling proteins, namely SMAD2 and SMAD3, effectively halting the propagation of the TGF-β signal within the cell.
Potency of Small Molecule TGF-β Inhibitors
The potency of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The following table summarizes the reported IC50 values for several prominent small molecule TGF-β inhibitors across different assays.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | Kinase Assay | 56 |
| TGFβRI (ALK5) | pSMAD Cellular Assay | 64 | |
| SB-431542 | TGFβRI (ALK5) | Kinase Assay | 94 |
| ALK4 | Kinase Assay | 140 | |
| ALK7 | Kinase Assay | ~2000 | |
| A-83-01 | TGFβRI (ALK5) | Kinase Assay | 12 |
| ALK4 | Kinase Assay | 45 | |
| ALK7 | Kinase Assay | 7.5 | |
| GW788388 | TGFβRI (ALK5) | Kinase Assay | 18 |
| TGF-β Cellular Assay | Cellular Assay | 93 | |
| LY2109761 | TGFβRI (ALK5) | Kinase Assay (Ki) | 38 |
| TGFβRII | Kinase Assay (Ki) | 300 | |
| LY364947 | TGFβRI (ALK5) | Kinase Assay | 59 |
Experimental Protocols
The assessment of TGF-β inhibitor potency relies on a variety of in vitro assays. Below are detailed methodologies for three key experimental approaches.
pSMAD Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of the TGF-β signaling cascade by quantifying the levels of phosphorylated SMAD2/3.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the test inhibitor or vehicle control for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with a pre-determined concentration of TGF-β1 (typically 1-5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
TGF-β Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the entire signaling pathway.
Methodology:
-
Cell Line: Utilize a cell line (e.g., HEK293T) stably or transiently transfected with a luciferase reporter construct driven by a SMAD-responsive promoter, such as the (CAGA)12-luciferase reporter.
-
Cell Plating: Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Inhibitor and Ligand Treatment:
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a constant, sub-maximal concentration of TGF-β1 (e.g., 100 pM).
-
Include control wells with no inhibitor and no TGF-β1.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Add a luciferase substrate reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no TGF-β1) from all readings.
-
Calculate the percentage of inhibition relative to the TGF-β1-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation/Colony Formation Assay
TGF-β can inhibit the proliferation of certain cell types, such as mink lung epithelial cells (Mv1Lu). This assay measures the ability of an inhibitor to reverse this cytostatic effect.
Methodology:
-
Cell Seeding: Plate Mv1Lu cells at a low density in a 96-well plate.
-
Treatment: Treat the cells with:
-
Vehicle control
-
TGF-β1 alone (to induce growth arrest)
-
TGF-β1 in the presence of serial dilutions of the test inhibitor.
-
-
Incubation: Incubate the plates for 3-5 days to allow for cell proliferation.
-
Quantification of Cell Viability:
-
Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition reversal for each inhibitor concentration compared to the TGF-β1-only control.
-
Determine the EC50 value (the concentration at which 50% of the maximal reversal of growth inhibition is observed).
-
Logical Relationship of Inhibition
The fundamental difference between peptide and small molecule inhibitors lies in their site of action, which has implications for their specificity and potential off-target effects.
References
Replicating Published Findings on Vicatertide's Bioactivity: A Guide for Researchers
Introduction
Vicatertide (also known as SB-01) is an investigational peptide developed as a potential therapeutic for chronic low back pain associated with degenerative disc disease. It is characterized as a transforming growth factor-beta (TGF-β) antagonist. The aim of this guide is to provide researchers, scientists, and drug development professionals with a framework for replicating and comparing published findings on this compound's bioactivity. However, a comprehensive review of publicly available literature reveals a scarcity of detailed, peer-reviewed studies elucidating the specific molecular mechanisms and signaling pathways of this compound.
The primary source of information regarding this compound's development comes from a press release issued by Spine BioPharma, which announced the topline results of the Phase 3 MODEL (MOderate – Severe Degenerative Disc Disease Evaluation of the Lumbar Spine) trial. The trial unfortunately did not meet its primary endpoint for pain and function improvement compared to a sham control. While the press release identifies this compound as a TGF-β antagonist, it does not provide the in-depth experimental data required for a full comparative analysis and replication.
This guide, therefore, will focus on the known high-level mechanism of TGF-β antagonism and present a generalized experimental approach that can be adapted to study this compound, should more specific data become available.
Putative Mechanism of Action: TGF-β Antagonism
Transforming growth factor-beta (TGF-β) is a multifunctional cytokine that plays a crucial role in cell growth, differentiation, apoptosis, and extracellular matrix (ECM) homeostasis. In the context of degenerative disc disease, dysregulation of TGF-β signaling is implicated in processes such as fibrosis and inflammation. As a TGF-β antagonist, this compound is hypothesized to exert its effects by inhibiting the binding of TGF-β to its receptors, thereby modulating downstream signaling cascades.
Below is a generalized diagram of the canonical TGF-β signaling pathway that this compound is presumed to inhibit.
Proposed Experimental Protocols for Investigating this compound's Bioactivity
Given the lack of specific published data for this compound, the following are generalized experimental protocols that could be employed to characterize its bioactivity as a TGF-β antagonist. These protocols are based on standard methods used to study TGF-β signaling.
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to TGF-β receptors.
-
Methodology:
-
Culture cells expressing high levels of TGF-β type I and type II receptors (e.g., HEK293T cells transfected with receptor expression vectors).
-
Incubate the cells with varying concentrations of radiolabeled or fluorescently-labeled TGF-β ligand in the presence or absence of increasing concentrations of this compound.
-
After incubation, wash the cells to remove unbound ligand.
-
Measure the amount of bound ligand using a scintillation counter or fluorescence plate reader.
-
Perform saturation binding analysis to calculate the dissociation constant (Kd) and competition binding analysis to determine the inhibitory constant (Ki) of this compound.
-
2. SMAD Phosphorylation Assay
-
Objective: To assess the effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.
-
Methodology:
-
Culture a suitable cell line (e.g., primary human intervertebral disc cells or a responsive cell line like HaCaT) to sub-confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known concentration of recombinant human TGF-β1 for 30-60 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using primary antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3.
-
Quantify band intensities to determine the ratio of p-SMAD2/3 to total SMAD2/3.
-
3. Gene Expression Analysis of TGF-β Target Genes
-
Objective: To measure the effect of this compound on the transcription of genes known to be regulated by TGF-β.
-
Methodology:
-
Treat cells with this compound and/or TGF-β1 as described in the SMAD phosphorylation assay.
-
After a longer incubation period (e.g., 6-24 hours), isolate total RNA from the cells.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Experimental Workflow Diagram
Comparative Data Summary (Hypothetical)
As no quantitative data from preclinical or in vitro studies on this compound has been publicly released, the following tables are presented as templates. Researchers who obtain this compound for in-house studies or should data become available can use these structures to organize their findings for comparison with other TGF-β inhibitors.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) |
| This compound | TGF-β Receptor Complex | Data Not Available |
| SB-431542 (Example) | ALK5 (TGF-β Type I Receptor) | 94 |
| Other Inhibitor | Specify |
Table 2: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation
| Compound | Cell Line | IC50 (nM) |
| This compound | Specify | Data Not Available |
| SB-431542 (Example) | HaCaT | 129 |
| Other Inhibitor | Specify |
Table 3: Inhibition of TGF-β Target Gene Expression
| Compound | Target Gene | Cell Line | Fold Change Inhibition (at specified concentration) |
| This compound | SERPINE1 | Specify | Data Not Available |
| This compound | COL1A1 | Specify | Data Not Available |
| SB-431542 (Example) | SERPINE1 | HaCaT | Specify Data |
| Other Inhibitor | Specify | Specify |
While this compound has been identified as a TGF-β antagonist, the lack of published, peer-reviewed data on its specific bioactivity presents a significant challenge for independent replication and comparative analysis. The experimental protocols and data presentation templates provided in this guide offer a structured approach for researchers to investigate the molecular mechanism of this compound and compare its performance against other modulators of the TGF-β signaling pathway. As more information becomes publicly available, this guide can be updated to incorporate specific findings and facilitate a more direct comparison of this compound's bioactivity.
Vicatertide in Patient-Derived Cell Models: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Vicatertide (also known as SB-01) is a synthetic seven-amino-acid peptide designed as an antagonist of Transforming Growth Factor-Beta 1 (TGF-β1)[1][2][3]. By modulating the activity of TGF-β1, a key cytokine involved in a multitude of cellular processes, this compound holds therapeutic potential in conditions where TGF-β1 signaling is dysregulated, such as in certain cancers and fibrotic diseases[3]. This guide provides a comparative overview of the anticipated performance of this compound in patient-derived cell models, drawing upon its mechanism of action and data from other well-characterized TGF-β inhibitors in similar preclinical systems.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
TGF-β1 exerts its effects by binding to a receptor complex on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of SMAD proteins (SMAD2/3). These activated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in processes like cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production. In pathological states such as cancer and fibrosis, aberrant TGF-β1 signaling can promote tumor progression, metastasis, and excessive ECM deposition[4][5].
This compound, as a TGF-β1 antagonist, is expected to competitively bind to TGF-β1, thereby preventing its interaction with its receptors and inhibiting the downstream signaling cascade. This mechanism is anticipated to mitigate the pro-tumorigenic and pro-fibrotic effects of elevated TGF-β1 levels.
Caption: this compound's mechanism of action in the TGF-β signaling pathway.
Performance in Patient-Derived Cancer Models: A Comparative Outlook
While specific data on this compound in patient-derived cancer models is not yet publicly available, studies on other TGF-β inhibitors, such as the small molecule inhibitor Galunisertib (LY2157299), provide valuable insights into the expected outcomes.
Table 1: Comparative Performance of TGF-β Inhibitors in Patient-Derived Cancer Models
| Parameter | This compound (Anticipated) | Galunisertib (Observed) | Reference |
| Model Systems | Patient-Derived Organoids (PDOs), Patient-Derived Xenografts (PDXs) | PDXs, Ex vivo patient tumor slices | [6][7][8][9] |
| Cancer Types | Solid tumors with high TGF-β expression (e.g., HCC, Pancreatic) | Glioblastoma, Hepatocellular Carcinoma (HCC), Pancreatic Cancer | [6][7][8][9] |
| Effect on Signaling | Inhibition of SMAD2/3 phosphorylation | Potent inhibition of p-SMAD2 and p-SMAD3 | [8][9] |
| Anti-proliferative Effects | Context-dependent, may be moderate as a monotherapy | Limited antiproliferative effects as a monotherapy | [8][9] |
| Anti-invasive Properties | Expected to be significant | Potent anti-invasive properties observed | [8][9] |
| Induction of Apoptosis | May potentiate apoptosis in combination therapies | Increased caspase-3 in combination with sorafenib | [8][9] |
Performance in Patient-Derived Fibroblast Models: An Anti-Fibrotic Potential
Given the well-established role of TGF-β1 in fibrosis, this compound is being explored for fibrotic diseases. Its performance in patient-derived fibroblast models is anticipated to be significant, as demonstrated by other TGF-β receptor kinase inhibitors.
Table 2: Comparative Performance of TGF-β Inhibitors in Patient-Derived Fibroblast Models
| Parameter | This compound (Anticipated) | IN-1130 & SB-431542 (Observed) | Reference |
| Model Systems | Primary fibroblasts from fibrotic tissue (e.g., Peyronie's plaque, myelofibrosis) | Primary fibroblasts from Peyronie's plaque, Bone marrow stromal cells from myeloproliferative neoplasms | [10][11] |
| Effect on Signaling | Inhibition of SMAD2/3 phosphorylation | Substantial inhibition of TGF-β1-induced phosphorylation of SMAD2 and SMAD3 | [10][11] |
| Effect on ECM Production | Significant reduction in collagen and fibronectin deposition | Significantly inhibited TGF-β1-induced production of extracellular matrix proteins (collagen I, fibronectin) | [10][11] |
| Myofibroblast Transition | Inhibition of fibroblast-to-myofibroblast transition | Reversible inhibition of TGF-β-induced fibroblast-to-myofibroblast transition (reduced α-SMA expression) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic candidates in patient-derived models. Below are representative protocols for key experiments.
Experimental Workflow for Patient-Derived Organoid (PDO) Drug Screening
Caption: Workflow for assessing this compound's efficacy in patient-derived organoids.
Protocol 1: Assessment of TGF-β Signaling Inhibition in PDOs
-
PDO Culture: Culture patient-derived organoids in a basement membrane matrix.
-
Treatment: Treat established organoids with varying concentrations of this compound or a comparator compound (e.g., Galunisertib) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Lysis: Lyse the organoids and extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated SMAD2 (p-SMAD2), total SMAD2, and a loading control (e.g., GAPDH).
-
Quantification: Quantify band intensities to determine the relative reduction in p-SMAD2 levels upon treatment.
Protocol 2: Invasion Assay in a 3D Co-culture Model
-
Model Setup: Establish a co-culture of patient-derived cancer cells and cancer-associated fibroblasts (CAFs) in a 3D matrix.
-
Treatment: Treat the co-culture with this compound or an alternative inhibitor.
-
Imaging: Capture images of the co-culture at different time points using confocal microscopy.
-
Analysis: Quantify the invasion of cancer cells into the surrounding matrix. Measure parameters such as invasion distance and the number of invading cells.
Comparison with Alternatives
This compound's primary alternatives are other inhibitors of the TGF-β signaling pathway, which can be broadly categorized as follows:
Caption: Classes of TGF-β pathway inhibitors as alternatives to this compound.
Each class of inhibitor has distinct advantages and disadvantages related to specificity, delivery, and potential off-target effects. Small molecule inhibitors of the TGF-β receptor kinase are the most extensively studied in preclinical patient-derived models and have demonstrated efficacy in inhibiting downstream signaling and cellular processes. Monoclonal antibodies targeting the TGF-β ligand have also been investigated, though with mixed clinical success. As a peptide antagonist, this compound offers a potentially high degree of specificity for TGF-β1, which may translate to a favorable safety profile.
References
- 1. Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (this compound) In Chronic Low Back Pain Associated with Degenerative Disc Disease - SpineBioPharma [spinebiopharma.com]
- 2. biospace.com [biospace.com]
- 3. Spine BioPharma and Ensol BioSciences to Expand SB-01 Injection Indications [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Activin Receptor-Like Kinase 5 Inhibitor Attenuates Fibrosis in Fibroblasts Derived from Peyronie's Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Translational Potential of Vicatertide in Oncology: A Comparative Analysis of TGF-β Inhibitors
For Immediate Release
In the landscape of oncology drug development, the transforming growth factor-beta (TGF-β) signaling pathway presents a compelling, albeit complex, target. Dysregulation of this pathway is a known driver of tumorigenesis, promoting tumor proliferation, invasion, metastasis, and immune evasion. Vicatertide (SB-01), a peptide-based inhibitor of TGF-β1, has recently garnered attention. While its current clinical development is primarily focused on degenerative disc disease, its mechanism of action holds significant translational potential for cancer therapy. This guide provides a comparative analysis of this compound and other TGF-β inhibitors that have been evaluated in oncological settings, offering a framework for assessing its future prospects in cancer treatment.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound is a synthetic 7-amino acid peptide that functions as a TGF-β1 antagonist.[1] In many cancers, the overexpression of TGF-β creates a microenvironment that fosters tumor growth and suppresses the body's immune response.[2] By inhibiting TGF-β1, this compound has the potential to disrupt these pro-tumorigenic processes. The TGF-β signaling cascade is intricate, involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways that regulate a wide array of cellular functions.
Comparative Analysis of TGF-β Inhibitors in Oncology
To evaluate the potential of this compound, it is benchmarked against other TGF-β inhibitors that have undergone preclinical and clinical investigation in cancer.
| Feature | This compound (SB-01) | Galunisertib (LY2157299) | Vactosertib (TEW-7197) | Trabedersen (AP 12009) |
| Drug Class | Peptide | Small Molecule | Small Molecule | Antisense Oligonucleotide |
| Target | TGF-β1 Ligand | TGF-β Receptor I (ALK5) Kinase | TGF-β Receptor I (ALK5) Kinase | TGF-β2 mRNA |
| Primary Indication(s) Studied in Oncology | Preclinical exploration for oncological indications announced.[3] | Pancreatic Cancer, Hepatocellular Carcinoma, Glioblastoma[4][5][6] | Solid Tumors, Multiple Myeloma, Desmoid Tumors, Osteosarcoma[7][8][9][10] | High-Grade Glioma, Pancreatic Cancer, Melanoma, Colorectal Cancer[11] |
Preclinical Data Summary
While specific preclinical data for this compound in oncology is not yet publicly available, studies on other TGF-β inhibitors demonstrate promising anti-tumor activity.
| Preclinical Model | Galunisertib | Vactosertib | Trabedersen |
| Cancer Type | Glioblastoma (U87MG cells) | Multiple Myeloma (5T33MM model) | Glioblastoma |
| Key Findings | Dose-dependent inhibition of cell migration.[12] | Inhibited myeloma progression, prolonged survival, and reduced expansion of myeloid-derived suppressor cells.[7] | Reduced secretion of TGF-β2 in cultured tumor cells and exhibited antitumor activity ex vivo.[11] |
| Mechanism Insights | Reversal of TGF-β1-mediated immune suppression and inhibition of tumor cell mesenchymal phenotype.[12] | Attenuated TGF-β activation of Smad2/3 and diminished regulatory T cells.[7] | Blocks the production of the protumor protein TGF-β2.[11] |
Clinical Data Summary
Clinical trials of TGF-β inhibitors have yielded mixed but informative results, highlighting the complexities of targeting this pathway in diverse patient populations.
| Clinical Trial Phase & Indication | Galunisertib | Vactosertib | Trabedersen |
| Phase Ib/II Pancreatic Cancer | In combination with gemcitabine, improved median overall survival to 8.9 months vs. 7.1 months for gemcitabine alone.[13] In combination with durvalumab, the disease control rate was 25.0%.[4][14] | N/A | N/A |
| Phase I Solid Tumors | N/A | In a dose-escalation study, 35.3% of patients receiving ≥140 mg achieved stable disease.[10] | N/A |
| Phase Ib/II Desmoid Tumors | N/A | In combination with imatinib, 25.9% of patients achieved a partial response, and 70.4% had stable disease.[15] | N/A |
| Phase IIb High-Grade Glioma | N/A | N/A | In anaplastic astrocytoma patients, the 10 µM dose showed a significant benefit in the 14-month tumor control rate versus chemotherapy. The 2-year survival rate had a trend for superiority.[16][17] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are summaries of protocols for key studies of the comparator TGF-β inhibitors.
Galunisertib: In Vitro Cell Migration Assay [12]
-
Cell Line: Human U87MG glioblastoma cells.
-
Method: A Boyden chamber assay was utilized to assess cell migration.
-
Procedure: U87MG cells were seeded in the upper chamber. The lower chamber contained a chemoattractant. TGF-β1 was added to stimulate migration, and various concentrations of Galunisertib were added to the upper chamber to assess its inhibitory effect.
-
Endpoint: The number of cells that migrated to the lower chamber was quantified after a set incubation period.
Vactosertib: In Vivo Murine Myeloma Model [7]
-
Animal Model: Syngeneic 5T33MM immunocompetent mouse model.
-
Cell Line: 5T33MM murine myeloma cells expressing luciferase.
-
Procedure: Mice were implanted with 5T33MM cells. Treatment groups received Vactosertib, pomalidomide, or a combination for 3 weeks.
-
Endpoints: Tumor growth was monitored by bioluminescence imaging. Peripheral blood monoclonal protein concentration (M-spike) was measured by ELISA. Trabecular bone structure was assessed by 3D micro-CT. Survival was also monitored.
Trabedersen: Phase IIb Clinical Trial in High-Grade Glioma [16][17]
-
Study Design: Randomized, open-label, active-controlled, dose-finding study.
-
Patient Population: 145 patients with recurrent/refractory glioblastoma multiforme or anaplastic astrocytoma.
-
Intervention: Patients were randomized to receive Trabedersen at 10 µM or 80 µM, or standard chemotherapy (temozolomide or procarbazine/lomustine/vincristine). Trabedersen was administered intratumorally by convection-enhanced delivery.
-
Primary Endpoint: 6-month tumor control rate.
-
Secondary Endpoints: Response at further timepoints, survival, and safety.
Translational Potential and Future Directions
The existing data from other TGF-β inhibitors provides a roadmap for the potential oncological development of this compound. Its peptide nature may offer a distinct pharmacokinetic and safety profile compared to small molecules and antisense oligonucleotides. The recent expansion of development rights to include oncology suggests that preclinical studies in relevant cancer models are likely forthcoming.[3]
Key questions for the translational potential of this compound in cancer include:
-
Efficacy in solid tumors: Will this compound demonstrate potent anti-tumor activity in preclinical models of cancers with known TGF-β dysregulation, such as pancreatic, liver, and lung cancers?
-
Combination therapy: Can this compound enhance the efficacy of immune checkpoint inhibitors or conventional chemotherapy, as has been explored with other TGF-β inhibitors?
-
Biomarker development: Can specific biomarkers be identified to select patient populations most likely to respond to this compound therapy?
References
- 1. Learn about SB-01 - SpineBioPharma [spinebiopharma.com]
- 2. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spine BioPharma, Inc. Announces Agreement with Ensol BioSciences, Inc. to Expand Indications for SB-01 For Injection - BioSpace [biospace.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. MedPacto's vactosertib shows positive results in US osteosarcoma pre-clinical trial < Pharma < Article - KBR [koreabiomed.com]
- 9. A phase I study of TGF-β inhibitor, vactosertib in combination with imatinib in patients with advanced desmoid tumor (aggressive fibromatosis). - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Trabedersen, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galunisertib plus gemcitabine vs. gemcitabine for first-line treatment of patients with unresectable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and activity of the TGFβ receptor I kinase inhibitor galunisertib plus the anti-PD-L1 antibody durvalumab in metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor trabedersen: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]
- 17. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor trabedersen: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Vicatertide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Vicatertide is paramount. Adherence to proper disposal protocols not only protects laboratory personnel but also mitigates potential environmental impact. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Handling and Storage of this compound: A Summary
Proper storage and handling are critical first steps in the lifecycle of a research compound and directly impact its eventual disposal. The following table summarizes key quantitative data for the storage of this compound.
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-term (Lyophilized) | -80°C | Up to 6 months | Store in a sealed container, away from moisture.[1] |
| Short-term (Lyophilized) | -20°C | Up to 1 month | Store in a sealed container, away from moisture.[1] |
| In Solution | -20°C | Limited | Shelf-life is significantly shorter than in lyophilized form. Avoid repeated freeze-thaw cycles. For solutions, use buffers at pH 5-6 and aliquot for storage.[2] |
General Handling Precautions:
-
Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3]
-
For peptides containing amino acids prone to oxidation (e.g., Cysteine, Methionine, Tryptophan), degas the solvent to remove oxygen before reconstitution.[2][3]
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[4]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial assessment to final disposal.
Caption: this compound Disposal Workflow Diagram.
Step-by-Step Disposal Protocol for this compound
While a specific Safety Data Sheet (SDS) detailing the ecotoxicity of this compound is not publicly available, general best practices for the disposal of non-hazardous research peptides should be followed. The following protocol is based on general guidelines for laboratory chemical waste.
1. Personal Protective Equipment (PPE):
-
Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
2. Inactivation and Neutralization (for solutions):
-
While there is no specific inactivation protocol for this compound, for peptide solutions in general, especially those in acidic or basic buffers, it is good practice to neutralize the pH to between 6 and 8 before proceeding with disposal.
3. Solid this compound Disposal:
-
For unused or expired lyophilized this compound powder:
-
Do not dispose of the dry powder directly into the trash.
-
Mix the peptide with an unappealing, inert substance such as dirt, cat litter, or used coffee grounds.[6] This prevents accidental ingestion by animals and signals that the material is waste.
-
Place the mixture into a sealed plastic bag or a closable container to prevent leakage.[6]
-
4. Liquid this compound Waste Disposal:
-
For solutions containing this compound:
-
Do not pour this compound solutions down the drain unless explicitly permitted by your institution's safety office and local regulations.
-
Absorb the liquid waste with an inert material like vermiculite, sand, or cat litter.
-
Place the absorbed material into a sealed container.
-
5. Container Labeling and Final Disposal:
-
Clearly label the sealed container with the contents (e.g., "this compound, mixed with cat litter") and mark it as "non-hazardous laboratory waste for incineration" or as per your institution's guidelines.
-
Dispose of the sealed container in the appropriate laboratory waste stream as designated by your institution's Environmental Health and Safety (EHS) department.
-
For empty vials that previously contained this compound, scratch out or remove all personal and identifying information from the label before disposing of or recycling the container.[6]
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles for non-hazardous chemical waste. Researchers must always consult and adhere to their institution's specific waste disposal guidelines and local, state, and federal regulations. If a detailed Safety Data Sheet (SDS) for this compound becomes available, its specific disposal instructions should be followed.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vicatertide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling of Vicatertide, a TGF beta-1 inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This guide will detail the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency spill response.
Essential Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal safety is paramount. The following table summarizes the required PPE, categorized by the type of protection it offers. This information is compiled from general laboratory safety standards for handling chemical compounds.
| Protection Type | Required PPE | Specifications and Purpose |
| Eye Protection | Splash goggles | Protects against accidental splashes of reconstituted this compound solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Full laboratory suit or gown | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Dust respirator | Essential when handling the powdered form of this compound to prevent inhalation. |
| Foot Protection | Closed-toe shoes (boots recommended) | Protects feet from spills and falling objects. |
Experimental Workflow for Handling this compound
To ensure both safety and experimental accuracy, a structured workflow should be followed from the moment this compound is received until its final disposal. The following diagram illustrates this critical path.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, immediately transfer the this compound container to the appropriate storage facility.
-
For long-term storage (up to 6 months), store at -80°C.[1] For short-term storage (up to 1 month), -20°C is sufficient.[1]
-
Always store in a tightly sealed container, away from moisture.[1]
Preparation and Handling:
-
Before handling, consult the Safety Data Sheet (SDS) for the specific lot of this compound.
-
Always don the appropriate personal protective equipment as detailed in the table above.
-
Conduct all weighing and reconstitution of powdered this compound within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools to handle the material to avoid direct contact.
Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be placed in a clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Decontaminate all work surfaces and non-disposable equipment with an appropriate cleaning agent after use.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spill: Use appropriate tools to carefully collect the spilled material and place it into a designated waste disposal container.[2]
-
Large Spill: Use a shovel or other appropriate tool to collect the spilled material and place it in a convenient waste disposal container.[2]
-
In case of a large spill, a self-contained breathing apparatus should be used to avoid inhalation of the product.[2]
Exposure Response:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the product's Safety Data Sheet. May cause respiratory tract, skin, and eye irritation.[2] May be harmful if swallowed or inhaled.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
